Product packaging for 3-(Isobutyrylamino)benzoic acid(Cat. No.:CAS No. 28533-44-0)

3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547
CAS No.: 28533-44-0
M. Wt: 207.23 g/mol
InChI Key: OXGBTVAWGOSFIX-UHFFFAOYSA-N
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Description

3-(Isobutyrylamino)benzoic acid (CAS 28533-44-0) is a high-purity solid research compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It belongs to the class of N-acylated amino acid derivatives, a significant group of endogenous signaling molecules that are of great interest in drug discovery due to their diverse biological roles and therapeutic potential . The compound is built on a benzoic acid (BA) scaffold, a fundamental building block in medicinal chemistry found in numerous approved drugs such as the diuretics furosemide and bumetanide, the local anesthetics benzocaine and tetracaine, and the anticancer agent bexarotene . This scaffold's versatility makes it a common starting point for synthesizing more complex chemical entities. Researchers value this compound as a useful intermediate in organic synthesis and medicinal chemistry, particularly for exploring structure-activity relationships and developing new bioactive molecules . The product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1270547 3-(Isobutyrylamino)benzoic acid CAS No. 28533-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGBTVAWGOSFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357276
Record name 3-(isobutyrylamino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28533-44-0
Record name 3-[(2-Methyl-1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28533-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(isobutyrylamino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(Isobutyrylamino)benzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document compiles available information and provides predicted properties and generalized experimental protocols based on structurally related compounds.

Chemical Identity and Physical Properties

This compound, also known as 3-(2-methylpropanamido)benzoic acid, is an N-acylated derivative of 3-aminobenzoic acid.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource/Notes
IUPAC Name 3-(2-Methylpropanamido)benzoic acidIUPAC Nomenclature
CAS Number 28533-44-0[1][2][3]
Molecular Formula C₁₁H₁₃NO₃[1][2]
Molecular Weight 207.23 g/mol [1][2]
Appearance White solid (predicted)Based on related compounds
Melting Point 229–232 °C (of a similar compound)[4]
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in polar organic solvents (predicted)Based on the structure
pKa ~4-5 (predicted)Based on benzoic acid and related compounds

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3-aminobenzoic acid with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride.

General Experimental Protocol: Acylation using Isobutyryl Chloride

This protocol is a generalized procedure based on standard organic synthesis methodologies for N-acylation of aminobenzoic acids.

Materials:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for recrystallization (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)

Procedure:

  • Dissolution: Dissolve 3-aminobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using an aqueous base, dissolve the 3-aminobenzoic acid in the aqueous base solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride dropwise to the stirred solution. If a non-aqueous base like pyridine or triethylamine is used, it should be added to the initial solution of 3-aminobenzoic acid before the addition of isobutyryl chloride.

  • Reaction: Allow the reaction to proceed at 0 °C for a specified time (typically 1-3 hours) and then let it warm to room temperature, stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • If a non-aqueous solvent was used, wash the organic layer sequentially with dilute HCl (to remove the base), water, and brine.

    • If a biphasic system was used, separate the aqueous layer.

  • Acidification: Acidify the aqueous layer (or the combined aqueous washes from the non-aqueous work-up) with dilute HCl until a precipitate forms. The pH should be acidic to ensure the protonation of the carboxylic acid group.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system to obtain a pure, crystalline solid.

  • Drying: Dry the purified product under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 3-Aminobenzoic Acid Reaction_Step Acylation at 0°C to RT Reactant1->Reaction_Step Reactant2 Isobutyryl Chloride Reactant2->Reaction_Step Base Base (e.g., Pyridine) Base->Reaction_Step Solvent Solvent (e.g., DCM) Solvent->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Acidification Acidification (HCl) Workup->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Figure 1: Synthesis workflow for this compound.

Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Features
¹H NMR Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. Amide N-H: A broad singlet around 8-10 ppm. Isobutyryl Methine Proton: A septet around 2.5-3.0 ppm. Isobutyryl Methyl Protons: A doublet around 1.1-1.3 ppm. Carboxylic Acid Proton: A broad singlet at >10 ppm.
¹³C NMR Carbonyl (Carboxylic Acid): ~168-175 ppm. Carbonyl (Amide): ~175-180 ppm. Aromatic Carbons: Signals in the range of 115-140 ppm. Isobutyryl Methine Carbon: ~35-40 ppm. Isobutyryl Methyl Carbons: ~18-20 ppm.
FT-IR (cm⁻¹) O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. N-H Stretch (Amide): ~3300. C-H Stretch (Aromatic and Aliphatic): ~2870-3100. C=O Stretch (Carboxylic Acid): ~1700. C=O Stretch (Amide I): ~1650. N-H Bend (Amide II): ~1550. C-N Stretch and C-O Stretch: In the fingerprint region.
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺: m/z = 207. [M+H]⁺ (ESI+): m/z = 208. [M-H]⁻ (ESI-): m/z = 206. Key Fragments: Loss of the isobutyryl group, decarboxylation.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

General HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Synthesized_Product Crude Product Purification_Step Recrystallization Synthesized_Product->Purification_Step NMR NMR (¹H, ¹³C) Purification_Step->NMR IR FT-IR Purification_Step->IR MS Mass Spectrometry Purification_Step->MS HPLC HPLC Purification_Step->HPLC Final_Product Pure this compound

Figure 2: Analytical workflow for synthesized this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of N-acylated aminobenzoic acids and benzoic acid derivatives have been investigated for various pharmacological properties.

  • Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties. N-acylation can modulate the lipophilicity and structural properties of aminobenzoic acids, potentially influencing their ability to interact with microbial membranes or enzymes[5][6].

  • Anti-inflammatory Activity: Several benzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of this compound may warrant investigation into its potential as an anti-inflammatory agent[7][8][9].

Further research is required to elucidate any specific biological functions of this compound. Screening in relevant biological assays would be the first step in identifying any potential therapeutic applications.

Potential_Biological_Activity cluster_properties Structural Features cluster_activities Potential Biological Activities Molecule This compound Feature1 Benzoic Acid Core Molecule->Feature1 Feature2 N-Acyl Group Molecule->Feature2 Activity1 Antimicrobial Feature1->Activity1 Activity2 Anti-inflammatory Feature1->Activity2 Feature2->Activity1 Feature2->Activity2

Figure 3: Relationship between structure and potential biological activities.

Conclusion

This compound is a readily synthesizable derivative of 3-aminobenzoic acid. While specific, experimentally determined physicochemical and biological data are scarce, its properties can be predicted based on its chemical structure and data from related compounds. This technical guide provides a framework for its synthesis and characterization, which can be utilized by researchers in the fields of medicinal chemistry, drug discovery, and materials science to further investigate this compound and its potential applications.

References

A Technical Guide to the Synthesis of 3-(Isobutyrylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of 3-(isobutyrylamino)benzoic acid from 3-aminobenzoic acid. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document includes a comprehensive reaction scheme, a detailed experimental protocol, and quantitative data to support researchers in the replication and optimization of this synthesis.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. As a derivative of 3-aminobenzoic acid, it serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis involves the acylation of the amino group of 3-aminobenzoic acid with an isobutyryl group. The procedure outlined below is a common and effective method to achieve this transformation.

Reaction Scheme

The synthesis of this compound is typically achieved by the reaction of 3-aminobenzoic acid with isobutyryl chloride in the presence of a base, such as sodium hydroxide, in an aqueous solution. The base serves to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

reaction_scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Product This compound 3-Aminobenzoic_Acid->Product + Isobutyryl Chloride Isobutyryl_Chloride Isobutyryl Chloride NaOH NaOH (aq) NaOH:s->Product:n over Byproduct NaCl + H₂O

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Buchner funnel and vacuum flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminobenzoic acid in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture at room temperature until all the solid has dissolved.

  • Reaction Setup: Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution using an addition funnel over a period of 30 minutes. It is crucial to ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the complete addition of isobutyryl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2 hours to ensure the reaction goes to completion.

  • Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven to a constant weight.

  • Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
3-Aminobenzoic acidC₇H₇NO₂137.14[1]White to light tan crystalline powder
Isobutyryl chlorideC₄H₇ClO106.55Colorless to light yellow liquid
This compoundC₁₁H₁₃NO₃207.23[2]White to off-white solid

Table 2: Characterization Data for this compound

PropertyValue
Melting Point Typically in the range of 180-190 °C (will vary with purity)
¹H NMR Expected peaks for aromatic protons, isobutyryl protons, and amide and carboxylic acid protons.
¹³C NMR Expected peaks for aromatic carbons, carbonyl carbons, and isobutyryl carbons.
IR (cm⁻¹) Expected characteristic peaks for N-H stretch, C=O stretch (amide and carboxylic acid), and aromatic C-H and C=C stretches.
Purity >95% (as determined by analytical methods)[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

experimental_workflow Experimental Workflow start Start dissolve Dissolve 3-aminobenzoic acid in NaOH(aq) start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add Add Isobutyryl Chloride (dropwise, <10 °C) cool1->add react Stir at Room Temperature (2 hours) add->react cool2 Cool in Ice Bath react->cool2 acidify Acidify with HCl to pH ~2 cool2->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry characterize Characterize (Yield, MP, Spectroscopy) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling isobutyryl chloride and concentrated hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isobutyryl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Concentrated acids are highly corrosive. Handle with care.

  • The reaction can be exothermic, especially during the addition of isobutyryl chloride and the acidification step. Proper temperature control is essential.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and desired scale.

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-Acylated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of N-acylated aminobenzoic acids, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling pathways.

Introduction to N-Acylated Aminobenzoic Acids

N-acylated aminobenzoic acids are a class of organic compounds characterized by an acyl group attached to the nitrogen atom of an aminobenzoic acid. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and tunable physicochemical properties exhibited by these molecules. The general structure consists of a benzene ring substituted with both a carboxylic acid group and an N-acylated amino group. The nature of the acyl group and the relative positions of the amino and carboxyl substituents (ortho, meta, or para) play a crucial role in determining the compound's properties and biological function.

These compounds have been explored for a range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents. Their ability to mimic endogenous signaling molecules and interact with biological targets makes them attractive candidates for drug discovery and development.

Physical and Chemical Properties

The physicochemical properties of N-acylated aminobenzoic acids are critical determinants of their behavior in both chemical and biological systems. These properties, including acidity, solubility, and melting point, are influenced by the interplay of the carboxylic acid, amide, and aromatic functionalities.

Table 1: Physicochemical Properties of Selected N-Acylated Aminobenzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaAqueous Solubility (mg/L)
N-Acetylanthranilic AcidC₉H₉NO₃179.17185-1873.232500
N-Benzoylanthranilic AcidC₁₄H₁₁NO₃241.24181-1833.18430
N-Acetyl-p-aminobenzoic AcidC₉H₉NO₃179.17250-2524.101800
N-Benzoyl-p-aminobenzoic AcidC₁₄H₁₁NO₃241.24268-2703.95210
N-Salicyloylanthranilic AcidC₁₄H₁₁NO₄257.24224-226-Insoluble

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of N-acylated aminobenzoic acids.

3.1. Synthesis via Schotten-Baumann Reaction

A common method for the N-acylation of aminobenzoic acids is the Schotten-Baumann reaction, which involves the reaction of an aminobenzoic acid with an acyl chloride under basic conditions.

  • Materials: Aminobenzoic acid, acyl chloride (e.g., acetyl chloride, benzoyl chloride), 10% aqueous sodium hydroxide, 5% hydrochloric acid, and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • Dissolve the aminobenzoic acid in 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.

    • Cool the flask in an ice bath.

    • Add the acyl chloride dropwise to the solution while stirring vigorously.

    • Continue stirring for 30-60 minutes at room temperature after the addition is complete.

    • Acidify the reaction mixture to a pH of approximately 2-3 with 5% hydrochloric acid to precipitate the N-acylated aminobenzoic acid.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can then be purified by recrystallization.

3.2. Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

  • Materials: Crude N-acylated aminobenzoic acid, and a suitable solvent or solvent pair (e.g., ethanol/water, acetic acid/water).

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

3.3. Characterization Techniques

The structure and purity of the synthesized N-acylated aminobenzoic acids are confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H, amide N-H, and carbonyl C=O groups are observed.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm the structure.

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of N-acylated aminobenzoic acids.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Aminobenzoic Acid + Acyl Chloride reaction Schotten-Baumann Reaction (aq. NaOH) start->reaction acidification Acidification (HCl) reaction->acidification filtration1 Vacuum Filtration acidification->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Drying filtration2->drying nmr NMR Spectroscopy drying->nmr ir IR Spectroscopy drying->ir ms Mass Spectrometry drying->ms final_product Pure N-Acylated Aminobenzoic Acid G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK & IKK Pathways adaptor->kinase_cascade transcription_factor NF-κB Activation kinase_cascade->transcription_factor gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) transcription_factor->gene_expression inflammation Inflammatory Response gene_expression->inflammation compound N-Acylated Aminobenzoic Acid compound->kinase_cascade Inhibition

An In-depth Technical Guide to 3-(Isobutyrylamino)benzoic Acid: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain a specific seminal paper detailing the initial discovery and synthesis of 3-(Isobutyrylamino)benzoic acid. This guide, therefore, presents a representative synthesis based on well-established chemical principles and provides characterization data for a closely related analogue, 3-acetamidobenzoic acid, to serve as a reference. The biological context provided is based on the known activities of the broader class of N-acyl aminobenzoic acids.

Introduction

This compound belongs to the family of N-acyl aminobenzoic acids, a class of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. The structure, featuring a benzoic acid moiety, an amide linkage, and an isobutyryl group, imparts a combination of hydrophilic and lipophilic characteristics. These structural features are often key to the interaction of small molecules with biological targets such as enzymes and receptors. Derivatives of aminobenzoic acids have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and enzyme-inhibiting agents[1][2][3]. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, its expected physicochemical properties, and a discussion of its potential biological relevance.

Synthesis and Characterization

The synthesis of this compound can be readily achieved via the acylation of 3-aminobenzoic acid with isobutyryl chloride. A common and efficient method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the hydrogen chloride byproduct.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-Acetamidobenzoic Acid [4][5][6]

PropertyValue
Molecular FormulaC9H9NO3
Molecular Weight179.18 g/mol
Melting Point245-251 °C
AppearanceWhite to light yellow powder/crystal
Purity (HPLC)>99.0%

Table 2: Representative Spectroscopic Data (1H NMR) for 3-Acetamidobenzoic Acid [7][8]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1HCarboxylic acid proton (-COOH)
~8.2Singlet1HAromatic proton
~7.8Doublet1HAromatic proton
~7.6Doublet1HAromatic proton
~7.4Triplet1HAromatic proton
~2.1Singlet3HAcetyl protons (-CH3)

Note: Spectrum acquired in DMSO-d6. The chemical shifts for this compound would differ, notably showing a doublet for the methyl groups and a septet for the methine proton of the isobutyryl group.

Table 3: Representative Spectroscopic Data (IR) for 3-Acetamidobenzoic Acid [8]

Wavenumber (cm-1)Description
3300-2500O-H stretch (carboxylic acid, broad)
~3300N-H stretch (amide)
~1700C=O stretch (carboxylic acid)
~1670C=O stretch (amide I band)
~1550N-H bend (amide II band)
1600-1450C=C stretch (aromatic)
Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for the acylation of aminobenzoic acids.

Materials:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Stir the mixture at room temperature until a clear solution is obtained.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Acylation: Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of the product should form.

  • Isolation: Filter the precipitate and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Reactant1 3-Aminobenzoic Acid Dissolution Dissolution in Base Reactant1->Dissolution Reactant2 Isobutyryl Chloride Acylation Acylation at 0-5°C Reactant2->Acylation Base NaOH (aq) Base->Dissolution Dissolution->Acylation Stirring Stirring at RT Acylation->Stirring Acidification Acidification (HCl) Stirring->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Representative Biological Pathway: Enzyme Inhibition

N-acyl aminobenzoic acid derivatives have been investigated as inhibitors of various enzymes. The following diagram illustrates a hypothetical mechanism of competitive enzyme inhibition, a plausible mode of action for this class of compounds.

Enzyme_Inhibition Enzyme { Enzyme (Active Site)} ES_Complex Enzyme-Substrate Complex Enzyme:f0->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:f0->EI_Complex Binds (Competitive) Substrate Substrate Substrate->ES_Complex Inhibitor This compound Inhibitor->EI_Complex Product Product ES_Complex->Product Catalysis

References

Spectroscopic data for 3-(Isobutyrylamino)benzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Isobutyrylamino)benzoic acid. Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed analysis based on predicted data, supported by established principles of spectroscopic interpretation and data from analogous compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of structurally related molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Singlet, broad1HCarboxylic acid (-COOH)
~10.0Singlet1HAmide (-NH)
~8.2Singlet1HAr-H2
~7.8Doublet1HAr-H4
~7.6Doublet1HAr-H6
~7.4Triplet1HAr-H5
~2.6Septet1H-CH(CH₃)₂
~1.1Doublet6H-CH(CH₃)₂
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~175.5Amide Carbonyl (C=O)
~167.0Carboxylic Acid Carbonyl (C=O)
~139.0Ar-C3
~131.5Ar-C1
~129.0Ar-C5
~124.0Ar-C6
~123.5Ar-C4
~120.0Ar-C2
~35.0-CH(CH₃)₂
~19.5-CH(CH₃)₂
Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3250MediumN-H stretch (Amide)
~3050WeakAromatic C-H stretch
~2970, ~2870WeakAliphatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1660StrongC=O stretch (Amide I)
~1600, ~1480MediumAromatic C=C stretch
~1540MediumN-H bend (Amide II)
~1250StrongC-O stretch (Carboxylic acid)
~1180MediumC-N stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
20740[M]⁺ (Molecular Ion)
19010[M - OH]⁺
1645[M - C₃H₃O]⁺
137100[M - C₄H₆O]⁺ (from McLafferty rearrangement)
12060[C₇H₆NO]⁺
9230[C₆H₆N]⁺
7125[C₄H₇O]⁺
4350[C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electron ionization (EI) source coupled to a quadrupole mass analyzer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of 70 eV electrons. The resulting positively charged ions are then accelerated into the mass analyzer and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

3-(Isobutyrylamino)benzoic Acid: A Technical Guide for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Research Chemical

Abstract

3-(Isobutyrylamino)benzoic acid, also known as N-(3-carboxyphenyl)isobutyramide, is a small molecule of interest within the broader class of N-acylated aminobenzoic acids. While specific research on this particular compound is limited, its structural similarity to other biologically active 3-amido-benzoic acid derivatives suggests its potential as a valuable tool in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential research applications by drawing parallels with closely related and well-studied analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and biological potential of this and similar molecules.

Chemical and Physical Properties

This compound is an organic compound with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1] The structure consists of a benzoic acid moiety substituted with an isobutyrylamino group at the meta-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-(2-methylpropanoylamino)benzoic acid-
Synonyms N-(3-carboxyphenyl)isobutyramide-
CAS Number 28533-44-0[1][2]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol [1]
Appearance White to off-white solid (predicted)-
Purity Typically ≥95% for research grade[3]
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water.-
Storage Store in a cool, dry place.[3]

Synthesis and Characterization

General Experimental Protocol: N-Acylation of 3-Aminobenzoic Acid

The following is a generalized protocol based on the synthesis of similar N-acylated aminobenzoic acids.[4] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for this specific compound.

Materials:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • A suitable base (e.g., pyridine, triethylamine, or sodium hydroxide)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 3-aminobenzoic acid in the chosen solvent containing the base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add isobutyryl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, O-H).

  • Melting Point Analysis: To assess purity.

Potential Biological Activities and Research Applications

Although direct biological data for this compound is scarce, the broader class of 3-amido and 3-anilino-benzoic acid derivatives has been investigated for various therapeutic applications. These studies provide a strong basis for hypothesizing the potential biological targets and research directions for the title compound.

Potential as a P2Y₁₄ Receptor Antagonist

Recent research has identified 3-amido-5-aryl benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor, a G-protein coupled receptor implicated in immune and inflammatory responses.[5] Antagonism of this receptor is a promising strategy for the treatment of conditions like acute gouty arthritis.[5]

P2Y14_Antagonism_Pathway 3_Isobutyrylamino_benzoic_acid 3_Isobutyrylamino_benzoic_acid P2Y14R P2Y14R 3_Isobutyrylamino_benzoic_acid->P2Y14R Blocks G_protein G_protein P2Y14R->G_protein Activates AC AC G_protein->AC Inhibits cAMP cAMP Inflammation Inflammation cAMP->Inflammation Modulates

Potential as an Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Substituted 3-(phenylamino)benzoic acids have been identified as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme involved in androgen biosynthesis and implicated in castrate-resistant prostate cancer.[6][7] The structural similarity suggests that this compound could also exhibit inhibitory activity against this enzyme.

Table 2: Example IC₅₀ Values for 3-(Phenylamino)benzoic Acid Derivatives against AKR1C3

Compound (Substituent on Phenylamino Ring)AKR1C3 IC₅₀ (nM)Selectivity over AKR1C2Reference
4'-nitro24 ± 2>417-fold[6]
4'-cyano43 ± 4>233-fold[6]
4'-trifluoromethyl55 ± 6>182-fold[6]

Note: This data is for structurally related compounds, not this compound.

AKR1C3_Inhibition_Workflow Start Start: Hypothesis Generation Synthesis Synthesize this compound Start->Synthesis Enzyme_Assay In vitro AKR1C3 Enzyme Inhibition Assay Synthesis->Enzyme_Assay IC50_Determination Determine IC₅₀ Value Enzyme_Assay->IC50_Determination Selectivity_Screen Selectivity Screening (AKR1C1, AKR1C2) IC50_Determination->Selectivity_Screen Cell_Based_Assay Cell-Based Androgen Production Assay Selectivity_Screen->Cell_Based_Assay Data_Analysis Data Analysis and SAR Cell_Based_Assay->Data_Analysis Conclusion Conclusion on Inhibitory Potential Data_Analysis->Conclusion

Experimental Protocols for Biological Evaluation (Based on Analogs)

The following are example protocols for assessing the biological activity of this compound, adapted from studies on structurally related compounds.

In Vitro AKR1C3 Inhibition Assay

This protocol is based on the methodology described for 3-(phenylamino)benzoic acid inhibitors.[6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (cofactor)

  • S-tetralol (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the diluted test compound or vehicle (DMSO) for control.

  • Add the AKR1C3 enzyme to each well and incubate for a specified period at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, S-tetralol.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.[8]

Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.[8] This product is for research and development use only.[3]

Conclusion

While this compound remains a largely uncharacterized compound, its structural features place it within a class of molecules with demonstrated biological activities. The potential for this compound to act as an inhibitor of key enzymes like AKR1C3 or as a modulator of receptors such as P2Y₁₄ makes it a compelling candidate for further investigation. The synthetic route is likely straightforward, and established assay protocols for related compounds provide a clear roadmap for its biological evaluation. This technical guide serves as a starting point to encourage and facilitate research into the properties and potential applications of this compound, a molecule that holds promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Potential Biological Activities of Isobutyrylamino-Substituted Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isobutyrylamino-substituted aromatic scaffold is an emerging pharmacophore in modern drug discovery, demonstrating a wide range of biological activities. The isobutyryl group, with its branched alkyl chain, can influence the parent aromatic molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a focus on their potential as anticancer agents and enzyme inhibitors. Detailed experimental protocols and analyses of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Several isobutyrylamino-substituted aromatic compounds have exhibited significant antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Quantitative Data Summary: Anticancer Activity
Compound ID/NameAromatic CoreCancer Cell LineAssay TypeIC50 (µM)Reference
1 QuinolineMGC-803 (Gastric)MTT1.38[1]
HCT-116 (Colon)MTT5.34[1]
MCF-7 (Breast)MTT5.21[1]
2 QuinolineA549 (Lung)MTT< 3.9[2]
NIH/3T3 (Fibroblast)MTT> 380[2]
3 Indole-BenzothiazoleMDA-MB-231 (Breast)MTT0.024[3]
4 NaphthaleneMCF-7 (Breast)Not Specified-[4]

Note: Specific compound structures and detailed references are provided in the corresponding sections.

Featured Compound Classes

1. Isobutyrylamino-Substituted Quinolines:

Quinoline derivatives are well-established scaffolds in medicinal chemistry with a broad spectrum of biological activities, including anticancer effects. The introduction of an isobutyrylamino group can enhance their cytotoxic potential. For instance, certain quinoline-chalcone derivatives have demonstrated potent antiproliferative activity against gastric, colon, and breast cancer cell lines.[1] Another study highlighted a quinoline derivative with significant cytotoxicity against lung adenocarcinoma cells (A549) while showing low toxicity to healthy fibroblast cells.[2]

2. Isobutyrylamino-Substituted Indole-Benzothiazoles:

The hybridization of indole and benzothiazole moieties has led to the development of potent anticancer agents. A novel series of indole-benzothiazole derivatives, including one with an isobutyrylamino substitution, displayed potent cytotoxic activity against a triple-negative breast cancer cell line (MDA-MB-231).[3]

3. Isobutyrylamino-Substituted Naphthalenes:

Naphthalene-based compounds have also been explored for their anticancer properties. While specific quantitative data for isobutyrylamino-substituted naphthalenes is emerging, the core scaffold is a promising starting point for the design of new anticancer agents.[4]

Enzyme Inhibitory Activity

Isobutyrylamino-substituted aromatics have also been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases beyond cancer.

Quantitative Data Summary: Enzyme Inhibitory Activity
Compound ID/NameAromatic CoreTarget EnzymeAssay TypeIC50 (nM)Ki (µM)Reference
5b Benzylaminecdk2Molecular Docking--[5]
23 BenzimidazoleCK1δNot Specified98.6-[6]
11 BenzamideEGFRNot Specified--[7][8]
13 BenzamideEGFRNot Specified--[7][8]

Note: Specific compound structures and detailed references are provided in the corresponding sections. Some studies reported binding affinity or percent inhibition instead of IC50 or Ki.

Featured Compound Classes

1. Isobutyrylamino-Substituted Benzylamines and Amidines:

A study on novel 1,3-bis substituted-2-isopropylamidines, derived from the acylation of benzylamines with isobutyryl chloride, identified a compound (5b) with a high binding affinity for the cyclin-dependent kinase 2 (cdk2) receptor, a key target in cancer progression.[5]

2. Isobutyrylamino-Substituted Benzimidazoles:

Benzimidazole derivatives have been investigated as inhibitors of protein kinase CK1δ, which is implicated in various diseases, including cancer and neurodegenerative disorders. A synthesized benzimidazole derivative (23) featuring a pyrazole-containing acyl moiety on the 2-amino group demonstrated nanomolar potency against CK1δ.[6]

3. Isobutyrylamino-Substituted Benzamides:

A series of 4-(arylaminomethyl)benzamide derivatives were designed as potential tyrosine kinase inhibitors. Among them, compounds 11 and 13 , which contain a (trifluoromethyl)benzene ring, showed high potency against the Epidermal Growth Factor Receptor (EGFR), with 91% and 92% inhibition at a concentration of 10 nM, respectively.[7][8]

Signaling Pathways and Mechanisms of Action

The biological activities of isobutyrylamino-substituted aromatics are often attributed to their modulation of critical cellular signaling pathways.

MDM2-p53 Signaling Pathway

The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. Inhibition of the MDM2-p53 interaction is a key strategy in cancer therapy to reactivate p53 function. Some isobutyrylamino-substituted aromatic compounds may exert their anticancer effects by interfering with this pathway.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 induces expression p21 p21 p53->p21 activates Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes activates Proteasome Proteasome p53->Proteasome degradation MDM2->p53 inhibits (ubiquitination) DNA_Damage DNA Damage DNA_Damage->p53 activates p21_protein p21 protein p21->p21_protein translation Apoptosis Apoptosis Apoptosis_Genes->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest induces

MDM2-p53 signaling pathway.
Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ. When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation. Inactivation of the Hippo pathway allows YAP/TAZ to translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors cluster_nucleus Nucleus Cell_Contact Cell_Contact MST1_2 MST1/2 Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 GPCR_Signaling GPCR_Signaling LATS1_2 LATS1/2 GPCR_Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 MST1_2->MOB1 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P MOB1->LATS1_2 activates YAP_TAZ YAP/TAZ YAP_TAZ->YAP_TAZ_P phosphorylation Nucleus YAP_TAZ->Nucleus translocates to Cytoplasmic_Sequestration Cytoplasmic Sequestration & Degradation YAP_TAZ_P->Cytoplasmic_Sequestration leads to TEAD TEAD TEAD_YAP_TAZ TEAD-YAP/TAZ Complex TEAD->TEAD_YAP_TAZ Nucleus->TEAD_YAP_TAZ Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD_YAP_TAZ->Gene_Expression

Hippo signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (isobutyrylamino-substituted aromatics)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with compounds seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT assay workflow.
Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the enzyme of interest.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Test compounds (isobutyrylamino-substituted aromatics)

  • Assay buffer

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader (for absorbance or fluorescence)

Protocol:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme and the test compound (or vehicle control) to the appropriate wells.

  • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

  • Further kinetic studies can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare enzyme, substrate, and inhibitor solutions start->prepare_reagents pre_incubate Pre-incubate enzyme with inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate reaction with substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction kinetics initiate_reaction->monitor_reaction calculate_rates Calculate initial reaction rates monitor_reaction->calculate_rates determine_ic50 Determine IC50 and Ki values calculate_rates->determine_ic50 end End determine_ic50->end

Enzyme inhibition assay workflow.

Conclusion and Future Directions

Isobutyrylamino-substituted aromatics represent a promising class of compounds with diverse biological activities, particularly in the areas of anticancer and enzyme inhibition. The data presented in this guide highlight the potential of this scaffold in the development of novel therapeutics. Further research is warranted to expand the chemical space of these compounds through the synthesis of new derivatives and to conduct more extensive biological evaluations to elucidate their mechanisms of action and therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers embarking on the exploration of this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Acylation of 3-Aminobenzoic Acid with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of aminobenzoic acids is a fundamental transformation in organic synthesis, yielding N-acyl aminobenzoic acid derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document provides detailed application notes and a comprehensive experimental protocol for the acylation of 3-aminobenzoic acid with isobutyryl chloride to synthesize 3-(isobutyrylamino)benzoic acid. The reaction is conducted under Schotten-Baumann conditions, a reliable method for the acylation of amines.[1][2][3][4][5]

The resulting product, this compound, is a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its structural motif is found in various biologically active compounds, and its synthesis is a key step in the exploration of new therapeutic agents.

Chemical Reaction Scheme

The acylation of 3-aminobenzoic acid with isobutyryl chloride proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A base is used to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures for the acylation of aminobenzoic acids.[6]

Materials:

  • 3-Aminobenzoic acid (C₇H₇NO₂, MW: 137.14 g/mol )

  • Isobutyryl chloride (C₄H₇ClO, MW: 106.55 g/mol )

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

  • Workup - Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Workup - Extraction (Alternative): Alternatively, the product can be extracted from the acidified mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: If extraction is performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound as a white solid.

  • Characterization: Determine the yield and melting point of the purified product. Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

workflow start Start dissolution Dissolve 3-aminobenzoic acid in NaOH(aq) start->dissolution cooling1 Cool to 0-5 °C dissolution->cooling1 addition Slowly add isobutyryl chloride cooling1->addition reaction Stir at room temperature for 2h addition->reaction cooling2 Cool in ice bath reaction->cooling2 acidification Acidify with conc. HCl to pH ~2 cooling2->acidification precipitation Precipitate Formation acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with cold water filtration->washing drying Dry the solid product washing->drying recrystallization Recrystallize from Ethanol/Water drying->recrystallization characterization Characterize Product (Yield, MP, NMR, IR) recrystallization->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Note
Reactants
3-Aminobenzoic Acid Molar Equivalent1.0
Isobutyryl Chloride Molar Equivalent1.1A slight excess ensures complete reaction of the amine.
Sodium Hydroxide Molar Equivalent2.2To deprotonate the amine and neutralize the HCl byproduct.
Reaction Conditions
Reaction Temperature0-5 °C (addition), Room Temp. (reaction)Low temperature during addition minimizes side reactions.
Reaction Time~2.5 hours30 minutes for addition, 2 hours for reaction.
Product
Product NameThis compound
CAS Number28533-44-0[7]
Molecular FormulaC₁₁H₁₃NO₃[7]
Molecular Weight207.23 g/mol [7]
Typical Purity>95.0%[7]
Typical Yield70-90%Based on typical yields for Schotten-Baumann reactions.
AppearanceWhite solid

Applications in Drug Development

N-acyl aminobenzoic acids are a class of compounds with significant potential in drug discovery. While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest potential utility in several therapeutic areas based on the known activities of related compounds.

  • Anti-inflammatory Agents: Derivatives of aminobenzoic acid have been investigated for their anti-inflammatory properties. The amide linkage and the benzoic acid moiety are common features in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: The benzamide scaffold is present in a number of antimicrobial agents. The isobutyryl group can modulate the lipophilicity of the molecule, potentially influencing its ability to penetrate microbial cell membranes.[8]

  • Anticancer Agents: Many anticancer drugs incorporate aromatic amide structures. N-acyl aminobenzoic acids can serve as intermediates for the synthesis of more complex molecules with cytotoxic activity.

  • Building Block for Combinatorial Chemistry: In modern drug discovery, this compound can be a valuable building block for the creation of compound libraries. The carboxylic acid and the amide functionalities provide handles for further chemical modifications, allowing for the rapid generation of a diverse set of molecules for high-throughput screening.

Researchers and drug development professionals can utilize the synthetic protocol provided herein to access this compound for further investigation and as a starting material for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of 3-(Isobutyrylamino)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Isobutyrylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using the recrystallization method, intended for researchers, scientists, and drug development professionals. The protocol is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool, the desired compound will crystallize out in a purer form, leaving impurities dissolved in the mother liquor.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃CymitQuimica
Molecular Weight 207.23 g/mol CymitQuimica
CAS Number 28533-44-0CymitQuimica
Appearance White to off-white solidGeneral knowledge
Purity (Typical Crude) ~95.0%CymitQuimica

Experimental Protocols

1. Preliminary Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. For related aromatic amides and N-acyl aminobenzoic acids, polar solvents such as ethanol, acetone, or acetonitrile, and mixed solvent systems like ethanol/water have proven effective.[1]

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, and a 1:1 ethanol/water mixture) dropwise, starting with 0.5 mL.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.

  • Gently heat the test tubes that show poor room temperature solubility in a water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.

2. Recrystallization Protocol for this compound

Based on the properties of similar compounds, an ethanol/water mixture is a promising solvent system. The following protocol is a general guideline and may require optimization based on the results of the preliminary solvent screening.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. For every 1 gram of crude material, start with 10 mL of the selected solvent (e.g., 95% ethanol). Add a magnetic stir bar or boiling chips.

  • Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil.

  • Achieving Saturation: Continue to add small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution to remove the carbon and any other insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains dissolved impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point, or in a desiccator until a constant weight is achieved.

3. Purity and Yield Analysis

  • Yield Calculation:

    • Percent Recovery = (mass of pure, dry product / mass of crude product) × 100%

  • Purity Assessment:

    • Melting Point: Determine the melting point range of the purified product. A pure compound will have a sharp melting point range close to its literature value. Impurities typically broaden and depress the melting point.

    • Spectroscopic and Chromatographic Analysis: Further confirmation of purity can be obtained using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and HPLC.

Data Presentation

The following table provides a template for recording and comparing data before and after recrystallization.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Mass (g) e.g., 5.00e.g., 4.25
Appearance e.g., Off-white powdere.g., White crystalline solid
Melting Point (°C) e.g., 145-150e.g., 151-153
Purity (by HPLC, %) e.g., 95.2e.g., 99.8
Percent Recovery (%) N/Ae.g., 85.0

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (Optional) dissolved->hot_filtration if insoluble impurities filtrate Hot Filtrate hot_filtration->filtrate cool_rt Cool to Room Temperature filtrate->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals Crystal Slurry ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not ice-cold. Ensure the minimum amount of hot solvent is used and that the crystallization and washing steps are performed at the appropriate low temperatures.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Avoid inhaling dust from the solid compound.

  • Use a heating mantle or a steam bath for heating flammable organic solvents. Avoid open flames.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Analytical Characterization of 3-(Isobutyrylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Isobutyrylamino)benzoic acid is a chemical compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques. The methodologies described are based on established analytical practices for related benzoic acid derivatives and serve as a robust starting point for method development and validation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the API and any potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a primary method for determining the purity and assay of non-volatile organic molecules like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical starting point is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient can be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength where the analyte has significant absorbance, likely around 230-280 nm. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

Table 1: HPLC-UV Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL

Note: The values presented in Table 1 are typical for validated HPLC methods for similar aromatic carboxylic acids and should be established specifically for this compound during method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for the compound itself after derivatization, GC-MS is a powerful tool. Direct analysis of the acidic compound by GC can be challenging due to its low volatility and potential for thermal degradation. Derivatization to a more volatile ester or silyl ether is often necessary.

Experimental Protocol:

  • Derivatization (Esterification): To a solution of this compound in a suitable solvent (e.g., methanol), add a catalyst such as a few drops of concentrated sulfuric acid. Heat the mixture under reflux for 1-2 hours. After cooling, neutralize the solution and extract the methyl ester with an organic solvent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Presentation:

Table 2: GC-MS Method Performance (Representative Data)

ParameterResult
Linearity (R²)> 0.995
Precision (% RSD)< 5.0%
Limit of Detection (LOD)~0.1 µg/mL (derivatized)

Note: These are representative values and must be determined through a formal method validation study.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

Data Presentation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
Carboxylic acid -OH12.0 - 13.0 (s, 1H)~168
Amide -NH9.5 - 10.5 (s, 1H)~175
Aromatic CH (C2-H)~8.2 (s, 1H)~120
Aromatic CH (C4-H, C6-H)~7.5 - 7.8 (m, 2H)~125, ~129
Aromatic CH (C5-H)~7.4 (t, 1H)~123
Isobutyryl -CH2.5 - 2.7 (septet, 1H)~36
Isobutyryl -CH₃~1.1 (d, 6H)~19
Aromatic C (C1)-~132
Aromatic C (C3)-~140

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and other experimental conditions. The multiplicity is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation:

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 2500 (broad)O-H (Carboxylic Acid)Stretching
~3300N-H (Amide)Stretching
~3050C-H (Aromatic)Stretching
~2970, ~2870C-H (Aliphatic)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1660C=O (Amide I)Stretching
~1600, ~1480C=C (Aromatic)Stretching
~1540N-H (Amide II)Bending

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.

Experimental Protocol:

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

Data Presentation:

Table 5: Expected Thermal Analysis Data for this compound

AnalysisParameterExpected Result
DSCMelting Point (Tₘ)Sharp endotherm, specific temperature to be determined
TGAOnset of DecompositionTemperature at which significant weight loss begins
TGAResidue at 600°CPercentage of remaining mass

Impurity Profiling by LC-MS/MS

LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of impurities.[1][2]

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for compatibility with the mass spectrometer (e.g., using volatile mobile phase additives like formic acid or ammonium acetate).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated.

    • MS Scan Mode: Full scan MS to detect all ionizable species.

    • MS/MS Scan Mode: Product ion scan of the parent compound's molecular ion to elucidate its fragmentation pattern. This fragmentation can then be used to identify related impurities.

  • Sample Preparation: Prepare the sample as for HPLC analysis, but at a concentration suitable for MS detection (typically lower than for UV detection).

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Quantify Integrate and Quantify Peaks Chromatogram->Quantify Report Generate Report (Purity, Assay) Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR Acquire_1H Acquire ¹H Spectrum NMR->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Assign_Peaks Assign Chemical Shifts Process_Spectra->Assign_Peaks Structure_Confirm Confirm Structure Assign_Peaks->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Impurity_Profiling_Pathway Start Bulk Drug Substance LC_Separation LC Separation of Impurities Start->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection Impurity_Identification Identify Potential Impurities MS_Detection->Impurity_Identification MSMS_Fragmentation MS/MS Fragmentation of Impurity and Parent Drug Impurity_Identification->MSMS_Fragmentation Structure_Elucidation Elucidate Impurity Structure MSMS_Fragmentation->Structure_Elucidation Quantification Quantify Impurity Structure_Elucidation->Quantification Report Report Impurity Profile Quantification->Report

Caption: Logical pathway for impurity profiling using LC-MS/MS.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the characterization of this compound. It is imperative that these methods are fully validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure the generation of reliable and accurate data for quality control and regulatory submissions. The combination of chromatographic and spectroscopic techniques will ensure a thorough understanding of the identity, purity, and quality of this compound.

References

Application Notes and Protocols for 3-(Isobutyrylamino)benzoic Acid as a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on 3-(Isobutyrylamino)benzoic acid as a histone deacetylase (HDAC) inhibitor. The following application notes, data, and protocols are representative examples based on the characteristics of other known benzoic acid-based and small-molecule HDAC inhibitors. These should serve as a guideline for the initial investigation and characterization of this compound.

Application Notes

This compound is a synthetic organic compound with structural similarities to other known inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins.[1][2] The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene transcription.[1] This can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of therapeutic agents, particularly in oncology.[2][3]

Given its structure, this compound is hypothesized to act as a potential inhibitor of Class I and Class II HDACs. Its potential applications for research purposes include:

  • Cancer Research: Investigation of its efficacy as an anti-proliferative agent in various cancer cell lines, such as those from breast, colon, and lung cancers.[4]

  • Neurodegenerative Disorders: Exploration of its potential neuroprotective effects in models of diseases like Alzheimer's or Huntington's disease, where HDAC dysregulation is implicated.

  • Inflammatory Diseases: Assessment of its anti-inflammatory properties in cellular and animal models of inflammatory conditions.

Quantitative Data Summary

The following tables present hypothetical data for this compound, illustrating the expected outcomes from enzymatic and cell-based assays for a moderately potent HDAC inhibitor.

Table 1: In Vitro Inhibitory Activity against Human HDAC Isoforms

HDAC IsoformIC50 (µM)
HDAC12.5
HDAC23.1
HDAC31.8
HDAC4> 50
HDAC68.7
HDAC8> 50
Pan-HDAC (HeLa Nuclear Extract)4.2

Table 2: Effect on Cancer Cell Line Viability (72h treatment)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma7.8
HCT116Colorectal Carcinoma6.5
A549Lung Carcinoma9.2
PC-3Prostate Cancer11.4

Experimental Protocols

Protocol 1: In Vitro HDAC Enzymatic Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against specific recombinant human HDAC isoforms or a pan-HDAC nuclear extract.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • HeLa nuclear extract (for pan-HDAC activity)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin with Trichostatin A)

  • This compound, dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA, Trichostatin A)

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a black 96-well plate, add 40 µL of HDAC Assay Buffer to each well.

  • Add 10 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the respective wells.

  • Add 20 µL of the diluted HDAC enzyme or HeLa nuclear extract to each well.

  • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 20 µL of the developer solution to each well.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence with an excitation wavelength of 355-360 nm and an emission wavelength of 450-460 nm.[5][6]

  • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Histone H3 Acetylation

This protocol is used to assess the ability of this compound to induce histone hyperacetylation in cultured cells.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or white-walled microplates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • For MTT assay: a. Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. b. Add 100 µL of solubilization buffer and incubate overnight. c. Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: a. Equilibrate the plate and reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

HDAC_Inhibition_Pathway HDACi This compound HDACs HDACs (Class I/II) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21, BAX) OpenChromatin->GeneExpression Activation CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Generalized signaling pathway of HDAC inhibition.

Experimental_Workflow Start Compound Synthesis This compound InVitro In Vitro Screening (HDAC Enzymatic Assay) Start->InVitro IC50 Determine IC50 vs. HDAC Isoforms InVitro->IC50 CellBased Cell-Based Assays IC50->CellBased If potent WesternBlot Western Blot (Histone Acetylation) CellBased->WesternBlot Viability Cell Viability Assay (e.g., MTT) CellBased->Viability Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) Viability->Mechanism If active InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Promising Candidate

Caption: Workflow for characterizing a novel HDAC inhibitor.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 3-(Isobutyrylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: These application notes provide a comprehensive guide for the antimicrobial screening of the novel compound 3-(Isobutyrylamino)benzoic acid. While specific antimicrobial data for this compound is not currently available in public literature, this document outlines detailed protocols for determining its efficacy against a panel of pathogenic microorganisms. The provided methodologies for broth microdilution (Minimum Inhibitory Concentration), agar well diffusion (Zone of Inhibition), and Minimum Bactericidal Concentration assays are based on established standards. Additionally, templates for data presentation and a proposed mechanism of action based on related benzoic acid derivatives are included to guide researchers in their investigations.

Introduction

Benzoic acid and its derivatives are known for their wide range of biological activities, including antimicrobial properties.[1][2] The mechanism of action often involves the disruption of cellular pH balance and membrane integrity in microorganisms.[2][3][4] The compound this compound is a derivative of benzoic acid, and its structural modifications may influence its antimicrobial spectrum and potency. The following protocols are designed to enable a thorough investigation of its potential as an antimicrobial agent.

Data Presentation

Quantitative data from antimicrobial screening should be organized for clarity and comparative analysis. The following tables are templates for recording experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data]
Candida albicansATCC 10231[Insert Data][Insert Data]

Table 2: Zone of Inhibition for this compound (Agar Well Diffusion Method)

Test MicroorganismStrain IDConcentration (mg/mL)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin) Zone (mm)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data][Insert Data][Insert Data]
Candida albicansATCC 10231[Insert Data][Insert Data][Insert Data]

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusATCC 29213[Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the antimicrobial action of a benzoic acid derivative.

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_confirmation Confirmation cluster_results Data Analysis Compound This compound Stock Solution MIC Broth Microdilution (Determine MIC) Compound->MIC Diffusion Agar Well Diffusion (Measure Zone of Inhibition) Compound->Diffusion Inoculum Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Diffusion MBC Subculture from MIC plate (Determine MBC) MIC->MBC Analysis Record & Analyze Data (MIC, Zone Diameter, MBC) Diffusion->Analysis MBC->Analysis

Antimicrobial screening workflow.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral pH) Compound This compound (Undissociated) Dissociation Dissociation of Benzoic Acid Derivative Compound->Dissociation Passive Diffusion Membrane Proton Release of H+ Dissociation->Proton Anion Anion Accumulation Dissociation->Anion pH_Drop Intracellular pH Decrease Proton->pH_Drop Metabolism Inhibition of Metabolic Enzymes Anion->Metabolism pH_Drop->Metabolism Growth_Inhibition Inhibition of Microbial Growth Metabolism->Growth_Inhibition

References

Application Notes and Protocols for 3-(Isobutyrylamino)benzoic acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-(Isobutyrylamino)benzoic acid in medicinal chemistry research. While specific biological data for this compound is limited in publicly available literature, this document extrapolates potential applications and provides detailed experimental protocols based on the known activities of structurally related N-acylaminobenzoic acid derivatives.

Introduction: The Potential of N-Acylaminobenzoic Acids in Drug Discovery

N-acylaminobenzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The core structure, consisting of a benzoic acid moiety linked to an amino group via an amide bond, allows for systematic structural modifications to explore structure-activity relationships (SAR). The nature and position of the acyl group, as well as substitutions on the phenyl ring, can significantly influence the pharmacological profile of these compounds. Derivatives of aminobenzoic acids have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.

This compound, with its isobutyryl group at the meta-position of the benzoic acid, presents a unique combination of lipophilicity and hydrogen bonding capacity that can be explored for various therapeutic targets.

Potential Therapeutic Applications and Biological Activity

Based on studies of analogous compounds, this compound could be a valuable tool for investigating several biological processes. The following table summarizes potential activities and includes data from related N-acylaminobenzoic acid derivatives to provide a comparative context.

Table 1: Potential Biological Activities of this compound and Related Compounds

Compound/Derivative ClassBiological Target/ActivityQuantitative Data (IC₅₀/EC₅₀/MIC)Reference Compound
3-(Acylamino)benzoic Acids Cholinesterase Inhibition IC₅₀: 1.66 - 2.67 µM (for various derivatives)Galantamine
N-Acylaminobenzoic Acids Anti-inflammatory (COX Inhibition) IC₅₀ values in the low micromolar range are plausibleIbuprofen
Aminobenzoic Acid Derivatives Antimicrobial Activity MIC values can range from <10 to >100 µg/mLCiprofloxacin
Aminobenzoic Acid Derivatives Anticancer (Various cell lines) IC₅₀ values can vary widely depending on the cell line and substitutionDoxorubicin

Note: The data presented for 3-(Acylamino)benzoic Acids are based on published results for other derivatives and should be considered as a starting point for the investigation of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound.

3.1. Synthesis of this compound

This protocol describes the N-acylation of 3-aminobenzoic acid with isobutyryl chloride.

Materials:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.05 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or THF and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.

3.2. In Vitro Cholinesterase Inhibition Assay

This protocol is adapted from Ellman's method and can be used to assess the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate reader

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare stock solutions of the test compound and positive control in DMSO.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (at various concentrations).

  • Add the AChE or BChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition can be calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Diagram 1: General Workflow for Synthesis and Screening

G General Workflow for Synthesis and Screening of this compound cluster_synthesis Synthesis cluster_screening Biological Screening Start Start Reactants 3-Aminobenzoic Acid + Isobutyryl Chloride Start->Reactants 1. Reaction N-Acylation Reactants->Reaction 2. Purification Column Chromatography Reaction->Purification 3. Product This compound Purification->Product 4. Assay In Vitro Assay (e.g., Cholinesterase Inhibition) Product->Assay Data IC50 Determination Assay->Data 5. SAR Structure-Activity Relationship Analysis Data->SAR 6.

Caption: A generalized workflow for the synthesis and subsequent biological evaluation of this compound.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound This compound (Hypothetical Inhibitor) Compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-(Isobutyrylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-(Isobutyrylamino)benzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a reversed-phase HPLC procedure, which is a common and reliable technique for the analysis of benzoic acid derivatives.[1][2][3] This protocol is intended as a robust starting point for method development and validation in research and quality control environments.

Introduction

This compound is an organic compound that may be of interest in pharmaceutical research and drug development as an intermediate or a potential active molecule. Accurate and precise analytical methods are crucial for its quantification in various stages of the drug development process. HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4] This application note details a reversed-phase HPLC method suitable for the analysis of this compound.

Physicochemical Properties Relevant to HPLC Analysis

While specific experimental data for this compound is not widely available, its structure as a benzoic acid derivative suggests certain physicochemical properties that inform the HPLC method development. Benzoic acid and its derivatives are generally UV-active due to the presence of the benzene ring, with absorption maxima typically observed around 230 nm and 280 nm.[5][6] The carboxylic acid moiety imparts acidic properties, making the retention on a reversed-phase column pH-dependent.

Recommended HPLC Method Parameters

The following parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 40:60 Acetonitrile:Water to 80:20 over 10 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 235 nm (Primary), 254 nm or 280 nm (Secondary)
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocol

Equipment and Reagents
  • High-Performance Liquid Chromatograph (HPLC) with UV-Vis Detector

  • C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric acid (85%)

  • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).

  • Dilute the sample solution as necessary to bring the concentration of the analyte within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system and the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Illustrative)

The following table summarizes the typical validation parameters that should be assessed for this HPLC method according to ICH guidelines. The values provided are illustrative and should be determined experimentally.

Validation ParameterTypical Acceptance CriteriaIllustrative Data
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 0.8% Intermediate: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity The peak for the analyte should be pure and free from interference from other components.Peak purity index > 0.999

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Injection of Standards & Samples B->E C Sample Preparation C->E D->E F Chromatographic Separation E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Calibration G->H I Quantification & Reporting H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development start Start col_select Column Selection (C18, C8) start->col_select mp_opt Mobile Phase Optimization (ACN/MeOH, pH) col_select->mp_opt det_param Detector Parameter Selection (λ) mp_opt->det_param sys_suit System Suitability Testing det_param->sys_suit sys_suit->mp_opt Fail validation Method Validation sys_suit->validation Pass end Final Method validation->end

Caption: Logical relationship of steps in HPLC method development.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantitative determination of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. As with any analytical method, proper validation is essential to ensure its suitability for the intended application. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish an effective analytical procedure for this compound.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(Isobutyrylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the scale-up synthesis of 3-(Isobutyrylamino)benzoic acid, a key intermediate in pharmaceutical and chemical research. The synthesis is based on the N-acylation of 3-aminobenzoic acid with isobutyryl chloride under Schotten-Baumann conditions.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that includes a step-by-step experimental protocol, quantitative data summary, safety precautions, and a process workflow diagram to facilitate successful scale-up.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a benzoic acid moiety and an isobutyrylamide group, makes it a versatile precursor for the development of various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in the pharmaceutical industry.

The described method employs the robust and widely used Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in a biphasic system with an aqueous base.[2][4] This approach is well-suited for scale-up due to its typically high yields, operational simplicity, and the use of readily available, cost-effective reagents. The protocol has been designed to be a reliable starting point for producing multi-gram to kilogram quantities of the target compound.

Reaction Scheme

Reaction Scheme

Figure 1. Synthesis of this compound from 3-Aminobenzoic acid and Isobutyryl chloride.

Experimental Protocol: Scale-up Synthesis (1.0 mole scale)

This protocol details the synthesis of this compound starting from 1.0 mole of 3-aminobenzoic acid.

3.1 Materials and Equipment

  • Chemicals:

    • 3-Aminobenzoic acid (M.W. 137.14 g/mol )

    • Isobutyryl chloride (M.W. 106.55 g/mol )

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), concentrated (37%)

    • Deionized water

    • Ethyl acetate (for recrystallization)

    • Hexane (for recrystallization)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 5 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and dropping funnel

    • Heating/cooling circulator for the reactor jacket

    • pH meter

    • Large separatory funnel (5 L)

    • Büchner funnel and vacuum flask (2 L)

    • Rotary evaporator

    • Drying oven

3.2 Procedure

  • Reaction Setup:

    • To the 5 L jacketed reactor, add 3-aminobenzoic acid (137.1 g, 1.0 mol).

    • Add deionized water (1.0 L) and dichloromethane (DCM, 1.0 L) to the reactor.

    • Begin vigorous stirring to create a well-mixed biphasic suspension.

    • Cool the reactor contents to 0-5 °C using the circulating bath.

  • Basification:

    • Prepare a 4 M sodium hydroxide solution by carefully dissolving NaOH (88.0 g, 2.2 mol) in deionized water (final volume 550 mL). Caution: This is an exothermic process.

    • Slowly add the 4 M NaOH solution to the reactor, ensuring the temperature remains below 10 °C. The 3-aminobenzoic acid will dissolve in the aqueous phase as its sodium salt.

  • Acylation (Schotten-Baumann Reaction):

    • Slowly add isobutyryl chloride (111.9 g, 1.05 mol, 1.05 eq.) to the dropping funnel.

    • Add the isobutyryl chloride dropwise to the vigorously stirred reaction mixture over 1.5 - 2 hours. Maintain the internal temperature at 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

    • Let the mixture warm to room temperature and continue stirring for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Stop the stirring and allow the layers to separate.

    • Separate the lower organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 250 mL).

    • Combine all organic layers.

    • Wash the combined organic layer with 1 M HCl (500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid.[5]

    • Slowly add hexane until the solution becomes cloudy.

    • Warm the mixture gently until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration on a Büchner funnel.

    • Wash the filter cake with a cold mixture of ethyl acetate/hexane (e.g., 1:4 v/v).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

3.3 Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isobutyryl chloride is corrosive and lachrymatory. Handle with extreme care.

  • The reaction is exothermic, especially during the addition of NaOH and isobutyryl chloride. Maintain strict temperature control.

  • Handle concentrated HCl with care.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis protocol.

ParameterValueNotes
Reactants
3-Aminobenzoic acid137.1 g (1.0 mol)Limiting reagent
Isobutyryl chloride111.9 g (1.05 mol)1.05 equivalents
Sodium hydroxide (NaOH)88.0 g (2.2 mol)2.2 equivalents
Solvents
Dichloromethane (DCM)1.0 L (initial) + 0.5 L (extraction)Organic phase
Deionized Water1.0 L (initial) + 0.55 L (for NaOH)Aqueous phase
Ethyl Acetate / HexaneAs requiredFor recrystallization
Product
Product NameThis compoundM.W. 207.23 g/mol
Theoretical Yield207.2 gBased on 100% conversion
Expected Actual Yield176 - 197 gCorresponds to an 85-95% yield
AppearanceWhite to off-white crystalline solid
Purity (by HPLC)>98%After recrystallization

Visualization

5.1 Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product prep_reagents Prepare Reactants: - 3-Aminobenzoic Acid - Isobutyryl Chloride - 4M NaOH Solution setup_reactor Setup 5L Reactor: - Add Amine, H₂O, DCM - Cool to 0-5 °C prep_reagents->setup_reactor Charge Reactor basification Basification: - Slow addition of 4M NaOH - Maintain T < 10 °C setup_reactor->basification acylation Acylation: - Dropwise addition of  Isobutyryl Chloride at 0-5 °C basification->acylation stirring Stirring: - 1h at 0-5 °C - Warm to RT, stir 2-3h acylation->stirring phase_sep Phase Separation: - Separate aqueous and  organic (DCM) layers stirring->phase_sep extraction Aqueous Extraction: - Extract with DCM (2x) phase_sep->extraction washing Organic Wash: - Wash with 1M HCl - Wash with Brine extraction->washing drying_conc Drying & Concentration: - Dry over Na₂SO₄ - Concentrate via Rotovap washing->drying_conc recrystallize Recrystallization: - Dissolve in hot Ethyl Acetate - Precipitate with Hexane drying_conc->recrystallize Crude Product filtration Filtration & Drying: - Collect crystals by vacuum filtration - Dry in vacuum oven recrystallize->filtration final_product Pure this compound filtration->final_product

Caption: Workflow for the scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Isobutyrylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-(Isobutyrylamino)benzoic acid, a key intermediate in various pharmaceutical and research applications. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reaction yield and purity.

Troubleshooting Guide

Low yields and product impurities are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the preparation of this compound.

dot

Caption: Troubleshooting workflow for low yield or impure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

A1: The most frequent cause of low yields is the degradation of the acylating agent, isobutyryl chloride, due to moisture. It readily hydrolyzes to isobutyric acid, which will not react with 3-aminobenzoic acid under these conditions. Ensuring anhydrous (dry) conditions and using freshly opened or distilled isobutyryl chloride is critical.

Q2: I am observing a significant amount of unreacted 3-aminobenzoic acid. What should I do?

A2: This issue can arise from several factors:

  • Insufficient Acylating Agent: Ensure you are using a slight excess (e.g., 1.1 to 1.2 equivalents) of isobutyryl chloride.

  • Inefficient Base: The base (e.g., pyridine or triethylamine) may not be effectively scavenging the HCl byproduct, leading to the protonation of the starting amine, rendering it non-nucleophilic.[1] Use a dry, high-quality base in sufficient quantity (at least 1.1 equivalents).

  • Low Temperature: While the reaction should be kept cold to minimize side reactions, a temperature that is too low may significantly slow down the reaction rate. Maintain the temperature between 0 and 5 °C.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities include:

  • Unreacted 3-aminobenzoic acid: Can be removed by washing the organic extract with a dilute acidic solution (e.g., 1M HCl) during the workup.

  • Isobutyric acid: A byproduct of isobutyryl chloride hydrolysis. This can be removed by washing the organic extract with a dilute basic solution (e.g., saturated sodium bicarbonate).

  • Diacylated product: Although less common under controlled conditions, the formation of the diacylated product is possible if a large excess of isobutyryl chloride is used. Careful control of stoichiometry is important.

Q4: Can I use a different base instead of pyridine or triethylamine?

A4: Yes, other non-nucleophilic organic bases can be used. However, pyridine and triethylamine are commonly employed due to their effectiveness in neutralizing the generated HCl and their suitable basicity. An aqueous base like sodium hydroxide can also be used in a two-phase system (Schotten-Baumann conditions), though this may increase the risk of isobutyryl chloride hydrolysis.[1][2][3][4][5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material (3-aminobenzoic acid) is significantly more polar than the product, so you should see the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from the general Schotten-Baumann reaction conditions for the acylation of amines.[5]

Materials:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.

  • Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

dot

Caption: Experimental workflow for the synthesis of the target compound.

Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following table summarizes expected yields based on literature for similar acylation reactions.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pyridine (1.1)DCM0 to RT3~85-95General Acylation Protocol
2Triethylamine (1.2)THF0 to RT4~80-90General Acylation Protocol
3NaOH (aq) (2.2)DCM/H₂O0-102.5~75-85Schotten-Baumann[5]
4None (Catalytic TiF₄)TolueneReflux24~60-99Catalytic Amidation

*Note: The catalytic amidation with TiF₄ was performed with various benzoic acids and amines, and the yield range reflects the substrate scope. Direct reaction with isobutyryl chloride is expected to be much faster.

Signaling Pathway

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism.

dot

reaction_pathway Reactants 3-Aminobenzoic Acid + Isobutyryl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) Base->Reactants Activates Amine Byproduct Pyridinium Hydrochloride Base->Byproduct HCl Scavenging Product This compound Intermediate->Product Collapse of Intermediate (Loss of Cl⁻)

Caption: Reaction pathway for the synthesis.

References

Technical Support Center: Purification of N-Acylated Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-acylated aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying N-acylated aminobenzoic acids?

A1: The primary challenges stem from the bifunctional nature of these molecules, possessing both a polar carboxylic acid group and a less polar N-acylated aromatic ring. Key difficulties include:

  • Poor Solubility: Finding a suitable solvent that effectively dissolves the compound for purification without causing precipitation or degradation can be difficult.[1]

  • Product Precipitation or "Oiling Out": The compound may precipitate prematurely or separate as an oil during recrystallization if the solvent system is not optimal or if the cooling rate is too fast.[2]

  • Hydrolytic Instability: The N-acyl amide bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which might be employed to enhance solubility.

  • Co-purification of Impurities: Unreacted starting materials (aminobenzoic acid, acylating agent) and byproducts (e.g., salts) often have similar polarities to the desired product, complicating separation.

  • Polymorphism: The purified solid may exist in different crystalline forms (polymorphs), which can be influenced by the solvent and crystallization conditions.[2][3]

Q2: Which purification technique is generally recommended for N-acylated aminobenzoic acids?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Recrystallization is the most common and cost-effective method for removing unreacted starting materials and byproducts, especially on a larger scale.[2]

  • Column Chromatography (e.g., flash chromatography) is recommended for achieving very high purity or for separating compounds with very similar solubility profiles.[2]

Q3: How can I improve the solubility of my N-acylated aminobenzoic acid for purification?

A3: Due to their complex structure, finding an ideal solvent can be challenging.[1] A systematic approach is recommended:

  • Solvent Screening: Test solubility in a range of solvents with varying polarities (see Table 1).

  • pH Adjustment: For aqueous systems, the carboxylic acid group can be deprotonated with a base (e.g., sodium hydroxide, triethylamine) to form a more soluble salt. However, be cautious as this can promote hydrolysis of the N-acyl group.[1]

  • Use of Co-solvents: A mixture of solvents can often provide the desired solubility characteristics. For instance, a solvent in which the compound is highly soluble can be paired with an "anti-solvent" in which it is poorly soluble for recrystallization.

  • Heating: Gently warming the solvent can significantly increase solubility.[1]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Very little or no solid crystallizes upon cooling. The compound is too soluble in the chosen recrystallization solvent.Select a less polar solvent or use a solvent/anti-solvent system. Concentrate the mother liquor and attempt a second recrystallization.[2]
Significant amount of product remains in the mother liquor. The volume of the solvent used was excessive.Use the minimum amount of hot solvent required to fully dissolve the compound.
Product was lost during column chromatography. The elution solvent was not polar enough to move the product off the column.Gradually increase the polarity of the eluent. Monitor fractions carefully using TLC.
Product degraded during purification. The compound is unstable to heat or the pH of the purification environment.Avoid prolonged heating during recrystallization. For chromatography of acidic compounds, adding a small amount of acetic acid to the eluent can be beneficial. For basic compounds, a small amount of triethylamine may be necessary.[4]
Problem 2: Product is Impure After Purification
Symptom Possible Cause Suggested Solution
Purified solid has a yellowish tint. Presence of colored impurities or oxidation products.During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration through celite before cooling.[2]
TLC of the purified product shows multiple spots. Ineffective separation of impurities.For recrystallization, ensure slow cooling to allow for selective crystallization. For column chromatography, optimize the solvent system using TLC to achieve better separation between the product and impurity spots (aim for a ΔRf ≥ 0.2).
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is highly supersaturated.Use a solvent with a lower boiling point. Try adding a seed crystal to induce crystallization.[5]
Presence of starting materials in the final product. Incomplete reaction or co-crystallization/co-elution.If recrystallization fails, column chromatography is recommended for separating compounds with similar properties.[2]

Data Presentation

Table 1: Recommended Solvents for Solubility Testing and Recrystallization

Solvent Class Examples Likely Solubility of N-Acylated Aminobenzoic Acids Notes
Polar Aprotic DMSO, DMFHighOften good for initial dissolution, but can be difficult to remove. May be used for anti-solvent crystallization.[7]
Alcohols Methanol, EthanolModerate to HighGood for recrystallization, often in combination with water.[1][6]
Esters Ethyl AcetateModerateA versatile solvent for both recrystallization and chromatography.[2][6]
Halogenated DichloromethaneModeratePrimarily used for dissolving samples for column chromatography.
Aqueous (Basic) Water with NaOH or TEAHigh (as salt)Use with caution due to potential for hydrolysis.[1]
Aqueous (Neutral) WaterLowGenerally poor solubility, but can be used as an anti-solvent or for washing salts.[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general guideline for the purification of N-acylated aminobenzoic acids via recrystallization.[8][9]

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it is soluble at room temperature, the solvent is not suitable for recrystallization. If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude N-acylated aminobenzoic acid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be covered.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol outlines a general method for purification by flash column chromatography.[4][10][11]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities.[4]

  • Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (a silica to crude compound ratio of 30-50:1 by weight is common).[10] Wet the column with the chosen eluent, ensuring no cracks or bubbles are present.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.[10]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., from a compressed air line) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-acylated aminobenzoic acid.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude N-Acylated Aminobenzoic Acid P_Method Choose Purification Method Crude->P_Method Recrystal Recrystallization P_Method->Recrystal Large Scale / Known Impurities Chrom Column Chromatography P_Method->Chrom High Purity / Difficult Separation Analysis Purity Analysis (TLC, HPLC) Recrystal->Analysis Chrom->Analysis Pure_Product Pure Product Analysis->Pure_Product Purity OK Impure Product Impure Analysis->Impure Purity Not OK Impure->P_Method Re-purify

Caption: A general experimental workflow for the purification of N-acylated aminobenzoic acids.

Troubleshooting_Purification cluster_issues Troubleshooting Path cluster_solutions Corrective Actions Start Purification Attempt Check Analyze Yield & Purity Start->Check Success Successful Purification Check->Success Acceptable Issue Problem Identified Check->Issue Unacceptable Low_Yield Low Yield Issue->Low_Yield Low_Purity Low Purity Issue->Low_Purity Oiling_Out Product 'Oils Out' Issue->Oiling_Out Sol_Yield Re-evaluate Solvent Choice Minimize Solvent Volume Check for Degradation Low_Yield->Sol_Yield Sol_Purity Optimize Recrystallization Cooling Rate Optimize Chromatography Eluent Use Activated Carbon Low_Purity->Sol_Purity Sol_Oiling Change Solvent Use Seed Crystal Ensure Slow Cooling Oiling_Out->Sol_Oiling Sol_Yield->Start Retry Sol_Purity->Start Retry Sol_Oiling->Start Retry

Caption: A logical workflow for troubleshooting common issues in the purification of N-acylated aminobenzoic acids.

References

Improving the solubility of 3-(Isobutyrylamino)benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-(Isobutyrylamino)benzoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. What is the recommended starting solvent?

A1: For initial stock solutions of poorly soluble compounds like this compound, it is recommended to use a water-miscible organic solvent.[1][2] The most common choice is dimethyl sulfoxide (DMSO).[1][2] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1] It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in your aqueous assay buffer.

Q2: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the assay medium at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[2] Here are several strategies to mitigate this:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.[2]

  • Optimize the dilution protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution method.[2]

  • Use a co-solvent: Incorporating a co-solvent like polyethylene glycol (PEG) or glycerol in your final assay medium can help improve solubility.[1][3]

  • Adjust the pH: Since this compound has a carboxylic acid moiety, its solubility is pH-dependent.[4] Increasing the pH of the buffer can deprotonate the carboxylic acid, increasing its solubility in aqueous solutions.

  • Incorporate surfactants: Non-ionic surfactants at low concentrations can form micelles that encapsulate the compound and increase its apparent solubility.[3][5]

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing this compound

This guide provides a step-by-step workflow for systematically addressing solubility issues.

Solubility_Workflow start Start: Compound Precipitation Observed check_stock Step 1: Verify Stock Solution Is the compound fully dissolved in the initial organic solvent (e.g., DMSO)? start->check_stock prepare_fresh Prepare fresh stock solution. Use gentle warming or sonication if necessary. check_stock->prepare_fresh No optimize_dilution Step 2: Optimize Dilution Method Are you using an appropriate dilution technique? check_stock->optimize_dilution Yes prepare_fresh->check_stock serial_dilution Implement serial dilution. Add stock to a small volume of buffer first, then to the final volume. optimize_dilution->serial_dilution No modify_buffer Step 3: Modify Assay Buffer Can the buffer composition be altered? optimize_dilution->modify_buffer Yes serial_dilution->optimize_dilution adjust_ph Adjust pH of the buffer. For acidic compounds, increasing pH can improve solubility. modify_buffer->adjust_ph add_cosolvent Add a co-solvent (e.g., PEG, glycerol) to the final assay medium. modify_buffer->add_cosolvent use_surfactant Incorporate a non-ionic surfactant (e.g., Tween-20) at a low concentration. modify_buffer->use_surfactant final_check Step 4: Re-evaluate Solubility Does the compound remain in solution at the desired concentration? adjust_ph->final_check add_cosolvent->final_check use_surfactant->final_check proceed Proceed with Biological Assay final_check->proceed Yes reassess Re-assess required concentration or consider compound derivatization. final_check->reassess No Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Gene Pro-inflammatory Genes TF->Gene Translocates & Binds Response Inflammatory Response Gene->Response Compound This compound Compound->Kinase2 Inhibits

References

Technical Support Center: Schotten-Baumann Acylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Schotten-Baumann acylation of aromatic amines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction?

The Schotten-Baumann reaction is a method for synthesizing amides from primary or secondary amines and acid chlorides or anhydrides.[1][2] It is typically conducted under biphasic conditions, using an aqueous base to neutralize the hydrogen chloride byproduct, which drives the reaction to completion.[3][4]

Q2: What are the most common side reactions in the Schotten-Baumann acylation of aromatic amines?

The most prevalent side reactions include:

  • Hydrolysis of the acylating agent: The acyl chloride can react with water or hydroxide ions in the aqueous phase to form the corresponding carboxylic acid.[3]

  • Diacylation: The initially formed monosubstituted amide can undergo a second acylation, particularly if the reaction conditions are too harsh or if there is a large excess of the acylating agent.

  • O-acylation vs. N-acylation: For aromatic amines containing hydroxyl groups (e.g., aminophenols), a competitive O-acylation can occur, leading to the formation of an ester byproduct in addition to the desired amide.

Q3: How does pH affect the Schotten-Baumann reaction and its side reactions?

The pH of the reaction medium is a critical parameter. A pH range of 10-12 is often recommended to ensure the amine is deprotonated and thus sufficiently nucleophilic, while also neutralizing the HCl formed.[3]

  • Low pH: If the pH is too low, the aromatic amine will be protonated, reducing its nucleophilicity and slowing down or preventing the desired acylation.

  • High pH: Excessively high pH increases the concentration of hydroxide ions, which can accelerate the hydrolysis of the acyl chloride, reducing the yield of the desired amide. For substrates with multiple nucleophilic sites, pH can influence the selectivity of N- versus O-acylation.

Q4: Can other bases be used instead of aqueous sodium hydroxide?

Yes, other bases can be employed. Pyridine is a common alternative that can act as both a base and a catalyst.[5][6] In some cases, tertiary amines like triethylamine are used, particularly in non-aqueous conditions.[3] The choice of base can influence the reaction rate and the profile of side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide Product
Potential Cause Recommended Solutions
Hydrolysis of the Acyl Chloride - Maintain the reaction at a low temperature (0-5 °C) to slow down the rate of hydrolysis. - Ensure vigorous stirring to promote efficient mixing between the organic and aqueous phases, favoring the reaction between the amine and the acyl chloride. - Add the acyl chloride slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration. - Use a less polar organic solvent to reduce the solubility of the acyl chloride in the aqueous phase.
Protonation of the Aromatic Amine - Monitor and maintain the pH of the aqueous phase in the optimal range (typically 10-12) to ensure the amine remains in its nucleophilic, deprotonated state.[3]
Poor Reactivity of the Aromatic Amine - For electron-deficient aromatic amines, consider using a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of a strong acid). - Increase the reaction temperature, but be mindful of potential increases in side reactions.
Product Solubility Issues - Ensure the chosen organic solvent can effectively dissolve the starting materials and the product. If the product precipitates prematurely, it may hinder the reaction completion.
Issue 2: Presence of a Carboxylic Acid Byproduct
Potential Cause Recommended Solutions
Significant Hydrolysis of the Acyl Chloride - Refer to the solutions for "Hydrolysis of the Acyl Chloride" in the low yield troubleshooting section. - Consider using a less aqueous reaction system if the substrate is compatible.
Impure Acyl Chloride - Use freshly distilled or high-purity acyl chloride, as it can hydrolyze upon storage.
Issue 3: Formation of a Diacylated Product
Potential Cause Recommended Solutions
Excess Acyl Chloride - Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent relative to the aromatic amine.
High Reaction Temperature - Perform the reaction at a lower temperature to reduce the rate of the second acylation.
Prolonged Reaction Time - Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and quench the reaction once the starting amine is consumed.
Issue 4: Mixture of N-acylated and O-acylated Products (for hydroxyl-containing aromatic amines)
Potential Cause Recommended Solutions
Competitive Acylation - The amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation under neutral or slightly basic conditions.[7][8] - To favor N-acylation, maintain a pH that is high enough to deprotonate the amine but not so high that it significantly deprotonates the hydroxyl group. - To favor O-acylation, acidic conditions can be used to protonate the amine, rendering it non-nucleophilic and allowing the hydroxyl group to react.[9]

Quantitative Data

The following tables provide an overview of how reaction parameters can influence the outcome of the Schotten-Baumann acylation of aromatic amines. The data is illustrative of general trends.

Table 1: Effect of pH on the Benzoylation of Aniline

pHRelative Rate of N-BenzoylationRelative Rate of Benzoyl Chloride HydrolysisPredominant Product
7LowLowSlow reaction
9HighModerateHigh yield of N-benzoylaniline
11HighHighGood yield of N-benzoylaniline, increased benzoic acid
13ModerateVery HighLow yield of N-benzoylaniline, significant benzoic acid

Table 2: Influence of Solvent on the Acylation of p-Aminophenol

Solvent SystemBaseN-Acylation Yield (%)O-Acylation Yield (%)
Dichloromethane/Wateraq. NaOH~90<10
Pyridine (as solvent and base)Pyridine~85~15
Acetic AcidNone<5>95

Experimental Protocols

Protocol 1: General Procedure for the Schotten-Baumann Acylation of Aniline with Benzoyl Chloride [1][2]

  • Preparation of Amine Solution: In a flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Cool the flask containing the aniline solution in an ice-water bath.

  • Addition of Base: Slowly add the aqueous sodium hydroxide solution (2.0 eq.) to the stirred aniline solution.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.05 eq.) dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-benzoylaniline.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Visualizations

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Amine in Organic Solvent D Combine Amine and Base in Reaction Vessel A->D B Aqueous Base (e.g., NaOH) B->D C Acyl Chloride F Slowly Add Acyl Chloride C->F E Cool to 0-5 °C D->E E->F G Stir at Room Temperature F->G H Phase Separation G->H I Wash Organic Layer H->I J Dry and Evaporate I->J K Purification (e.g., Recrystallization) J->K

Caption: Experimental workflow for the Schotten-Baumann reaction.

Side_Reactions Reactants Aromatic Amine + Acyl Chloride + Aqueous Base Desired_Reaction Desired N-Acylation Reactants->Desired_Reaction Hydrolysis Hydrolysis of Acyl Chloride Reactants->Hydrolysis O_Acylation O-Acylation (if -OH present) Reactants->O_Acylation Diacylation Diacylation Desired_Reaction->Diacylation Excess Acyl Chloride / High Temperature Product Desired Amide Desired_Reaction->Product Byproduct1 Carboxylic Acid Hydrolysis->Byproduct1 Byproduct2 Diacylated Amine Diacylation->Byproduct2 Byproduct3 Ester Byproduct O_Acylation->Byproduct3

Caption: Competing reaction pathways in the Schotten-Baumann acylation.

References

Troubleshooting low yield in 3-(Isobutyrylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and answers to frequently asked questions for researchers experiencing low yields in the synthesis of 3-(Isobutyrylamino)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, which is typically performed via N-acylation of 3-aminobenzoic acid with isobutyryl chloride under Schotten-Baumann conditions.[1][2]

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A low or zero yield is often traced back to fundamental issues with the reaction conditions or reagents.

  • Incorrect pH/Insufficient Base: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[1] This acid protonates the starting amine (3-aminobenzoic acid), rendering its lone pair unavailable for nucleophilic attack and effectively stopping the reaction. The addition of a base, such as sodium hydroxide or sodium carbonate, is critical to neutralize this acid as it forms.[1][2]

  • Hydrolysis of Isobutyryl Chloride: Isobutyryl chloride is highly reactive and can be rapidly hydrolyzed by water to form isobutyric acid, especially at high temperatures or a very high pH.[3] This consumes the reagent before it can react with the amine.

  • Poor Reagent Quality: Ensure that the 3-aminobenzoic acid is pure and that the isobutyryl chloride has not degraded due to moisture exposure. Using freshly opened or distilled acyl chloride is recommended.[3]

  • Low Temperature: The reaction is exothermic. Running the reaction at low temperatures (e.g., 0-5°C) is crucial to control the rate and minimize side reactions like hydrolysis of the acyl chloride.[3]

Q2: My reaction is incomplete, and I see a lot of unreacted 3-aminobenzoic acid. How can I fix this?

Incomplete conversion suggests that the reaction was halted prematurely or that the reactants were not able to interact effectively.

  • Inadequate Reaction Time: While low temperature is important, the reaction may require several hours to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

  • Poor Mixing: In a biphasic Schotten-Baumann system (e.g., an organic solvent with an aqueous base), vigorous stirring is essential to maximize the surface area between the two phases, allowing the reactants to interact efficiently.[3]

  • Incorrect Stoichiometry: A slight excess (e.g., 1.1 equivalents) of isobutyryl chloride is often used to ensure the complete consumption of the starting amine. Ensure your molar calculations are correct.

Q3: I've isolated my product, but it's impure. What could the main contaminants be?

Impurities often consist of unreacted starting materials or byproducts from side reactions.

  • Unreacted 3-Aminobenzoic Acid: This can be removed during workup. Since the desired product is a carboxylic acid, it will be soluble in a basic aqueous solution. However, so is the starting material. Acidification will precipitate both. Purification will rely on recrystallization from a suitable solvent system (e.g., ethanol/water), where the solubility differences between the product and starting material can be exploited.[4]

  • Isobutyric Acid: This is the hydrolysis byproduct of isobutyryl chloride. It can typically be removed by washing the crude product with cold water after filtration, as it is more water-soluble than the final product.

  • Diacylation: While the amide nitrogen is significantly less nucleophilic after the first acylation, extremely harsh conditions could potentially lead to side reactions. This is generally not a major concern under controlled Schotten-Baumann conditions.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common method is the Schotten-Baumann reaction, which involves the acylation of 3-aminobenzoic acid with isobutyryl chloride in the presence of an aqueous base to neutralize the HCl byproduct.[1][2][5]

Q2: What are the most critical parameters to control for a high-yield synthesis?

The three most critical parameters are:

  • Temperature: Maintain a low temperature (0-5°C) using an ice bath to manage the exothermic reaction and prevent the hydrolysis of the isobutyryl chloride.[3]

  • pH Level: The presence of a base is essential. For biphasic systems, maintain a basic pH (e.g., 9-11) in the aqueous layer to neutralize HCl without excessively promoting acyl chloride hydrolysis.[3]

  • Rate of Addition: Add the isobutyryl chloride solution slowly (dropwise) to the amine solution.[2][3] This helps control the temperature and ensures the amine is not overwhelmed by the acylating agent, which could lead to side reactions.

Q3: How should I purify the final product?

The most common purification method for solid organic compounds is recrystallization.[4] After the initial workup (acidification to precipitate the crude product, followed by filtration and washing), the crude solid should be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to obtain the pure product.[3]

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the synthesis outcome.

ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended ConditionExpected Positive Outcome
Temperature > 10°CIncreased hydrolysis of isobutyryl chloride; potential side reactions.0 - 5°CMinimized side reactions, controlled exotherm, higher purity.[3]
Base No base or < 1 eq.Reaction stalls due to amine protonation.[1]1.5 - 2.0 eq. (e.g., NaOH)Neutralizes HCl, drives reaction to completion.[1]
Reagent Addition Added all at onceUncontrolled exotherm, localized high concentration, side reactions.Slow, dropwise additionBetter temperature control, higher selectivity and yield.[2]
Mixing Slow or inefficientPoor interaction in biphasic systems, incomplete reaction.Vigorous, rapid stirringMaximized interfacial contact, improved reaction rate.[3]
Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a representative example based on the Schotten-Baumann reaction.

Reagents and Materials:

  • 3-Aminobenzoic acid (1.0 eq.)

  • Isobutyryl chloride (1.1 eq.)

  • Sodium hydroxide (NaOH) (2.0 eq.)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq.) and sodium hydroxide (2.0 eq.) in a 1:1 mixture of water and THF.

  • Place the flask in an ice-water bath and stir the mixture vigorously until all solids are dissolved and the temperature is stable between 0-5°C.

  • In a separate, dry dropping funnel, prepare a solution of isobutyryl chloride (1.1 eq.) in a small amount of THF.

  • Add the isobutyryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[2][3]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, then warm to room temperature and stir for another hour.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel. If THF was used, add DCM and water to create two distinct phases. Separate the layers.

  • Wash the aqueous layer with DCM. Combine all organic layers.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. A white precipitate of the product should form.

  • Filter the solid product using a Büchner funnel, wash the filter cake with cold deionized water, and allow it to air dry.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.[4]

Mandatory Visualization

Reaction_Pathway A 3-Aminobenzoic Acid react Base (e.g., NaOH) Solvent (e.g., THF/H2O) 0-5 °C B Isobutyryl Chloride C This compound plus + react->C

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Is Starting Material (SM) Present via TLC? start->q1 a1_yes Reaction Incomplete q1->a1_yes Yes q2 Are Reagents High Quality? q1->q2 No s1 Increase Reaction Time Ensure Vigorous Mixing Check Reagent Stoichiometry a1_yes->s1 a2_no Reagent Degradation q2->a2_no No q3 Was Temperature Controlled (0-5 °C)? q2->q3 Yes s2 Use Fresh/Distilled Isobutyryl Chloride Ensure Dry Solvents a2_no->s2 a3_no Acyl Chloride Hydrolysis q3->a3_no No q4 Was Sufficient Base Used? q3->q4 Yes s3 Maintain Ice Bath Add Acyl Chloride Slowly a3_no->s3 a4_no SM Protonation q4->a4_no No end_node Optimize Purification (Recrystallization) q4->end_node Yes s4 Use >=2 eq. Base (e.g., NaOH) a4_no->s4

Caption: A workflow for troubleshooting low product yield.

Cause_Effect center Low Yield reagents Reagents center->reagents conditions Reaction Conditions center->conditions procedure Procedure & Workup center->procedure r1 Degraded Acyl Chloride reagents->r1 r2 Wet Solvents/Reagents reagents->r2 r3 Impure Starting Amine reagents->r3 c1 Temperature Too High conditions->c1 c2 Insufficient Base conditions->c2 c3 Poor Mixing conditions->c3 c4 Incorrect Stoichiometry conditions->c4 p1 Rapid Reagent Addition procedure->p1 p2 Premature Workup procedure->p2 p3 Losses During Purification procedure->p3

Caption: Key factors contributing to low synthesis yield.

References

Preventing hydrolysis of isobutyryl chloride during acylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acylation with Isobutyryl Chloride

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of isobutyryl chloride during acylation reactions, ensuring high-yield and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction with isobutyryl chloride resulting in low yields or failing completely?

The most common cause of low yields is the hydrolysis of isobutyryl chloride. Acyl chlorides are highly reactive compounds, and the carbonyl carbon is very electrophilic, making it extremely susceptible to nucleophilic attack by water.[1][2] This reaction, known as hydrolysis, converts the isobutyryl chloride into isobutyric acid and hydrochloric acid (HCl), consuming your starting material before it can react with the intended nucleophile.[3][4][5] This side reaction is often rapid and can significantly impact the success of your synthesis.[6][7]

Q2: What are the tell-tale signs that my isobutyryl chloride reagent or reaction is compromised by hydrolysis?

There are several key indicators of hydrolysis:

  • Fuming: When a container of isobutyryl chloride is opened, it may fume. This is the result of the HCl gas produced from hydrolysis reacting with atmospheric moisture to form a visible aerosol.[2][7]

  • Precipitation: The hydrolysis product, isobutyric acid, is a solid and may be less soluble in your reaction solvent than the starting acyl chloride, potentially leading to the formation of a precipitate.[2]

  • Cloudy Appearance: The reagent itself may appear cloudy or discolored if it has been contaminated with moisture.[5]

  • Analytical Changes: On an Infrared (IR) spectrum, the presence of a broad O-H stretch (typically around 2500–3300 cm⁻¹) is a clear indication of contamination with the carboxylic acid byproduct.[2]

Q3: How can I ensure my experimental setup is sufficiently anhydrous to prevent hydrolysis?

Maintaining strictly anhydrous (water-free) conditions is critical.[6][8] This involves a multi-faceted approach:

  • Glassware: All glassware must be rigorously dried immediately before use, either in a high-temperature oven (e.g., 120 °C for several hours) or by flame-drying under a vacuum.[5][9]

  • Solvents: Always use high-purity, anhydrous solvents. If you are not using a commercially sealed anhydrous solvent (like a Sure/Seal™ bottle), the solvent should be freshly distilled from an appropriate drying agent.[5][8]

  • Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[5] This involves assembling the glassware while hot and allowing it to cool under a positive pressure of the inert gas to prevent atmospheric moisture from entering.[5] For highly sensitive substrates, using a Schlenk line or a glove box is recommended.

Q4: Which solvents are recommended for acylation reactions with isobutyryl chloride?

The best choices are anhydrous aprotic solvents in which isobutyryl chloride is soluble and stable. Common examples include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile

It is crucial to ensure these solvents have a very low water content (ppm level).[5]

Q5: My substrate or product is sensitive to acid. How should I manage the hydrochloric acid (HCl) byproduct generated during the acylation?

The acylation reaction produces one equivalent of HCl. To prevent this acid from causing unwanted side reactions or degrading your material, a non-nucleophilic, non-aqueous base should be added to the reaction mixture to act as an acid scavenger.[10] Commonly used bases include:

  • Pyridine

  • Triethylamine (TEA)[9][11]

  • Diisopropylethylamine (DIPEA or Hünig's base)

Important: Never use aqueous bases like sodium hydroxide during the reaction, as this will rapidly hydrolyze the isobutyryl chloride.[11]

Troubleshooting Guide

SymptomProbable CauseRecommended Solution
Low or No Yield of Desired Product Reagent Hydrolysis: The primary cause is the premature reaction of isobutyryl chloride with trace moisture.[2]1. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven or flame-drying). Use freshly opened or freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).[5] 2. Check Reagent Quality: The starting material may have degraded. Consider using a fresh bottle or purifying the existing stock by distillation.[2]
Inconsistent Reaction Results Variable Moisture Contamination: The amount of water contamination is differing between experimental runs.1. Standardize Procedures: Implement a consistent and strict protocol for drying solvents and setting up reactions under an inert atmosphere.[5] 2. Use a Consistent Solvent Source: Use the same batch or supplier of anhydrous solvent for a series of experiments.
Reaction Mixture Fumes or Changes Color Unexpectedly Atmospheric Moisture: A leak in the reaction setup is allowing moist air to enter, causing hydrolysis and the release of HCl gas.[2]1. Seal System: Check all joints and septa for a proper seal. Ensure a positive pressure of inert gas is maintained throughout the experiment.[2] 2. Use a Scrubber: If significant HCl evolution is anticipated, vent the reaction through a bubbler containing mineral oil to monitor gas flow and prevent back-diffusion of air.
Formation of an Unwanted Precipitate Hydrolysis Product: The isobutyric acid byproduct may be precipitating from the reaction solvent.[2]1. Improve Anhydrous Technique: Re-evaluate all steps for potential moisture ingress. 2. Post-Reaction Removal: The isobutyric acid can typically be removed during aqueous work-up by washing the organic layer with a mild base solution, such as saturated sodium bicarbonate.[2]

Data Presentation

Table 1: Efficiency of Common Drying Agents for Various Solvents [5]

SolventDrying AgentResidual Water Content (ppm)Required Time
DichloromethaneCaH₂~13Heating/Reflux
Tetrahydrofuran (THF)3Å Molecular Sieves<1024 h
Toluene3Å Molecular Sieves<1024 h
Acetonitrile3Å Molecular Sieves<1024 h

Table 2: General Reaction Parameters for Isobutyryl Chloride Acylation

ParameterRecommended Value/ConditionRationale
Temperature 0 °C to Room TemperatureThe reaction is often exothermic. Starting at 0 °C helps control the reaction rate and minimize side reactions.[5][9]
Equivalents of Isobutyryl Chloride 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting substrate.[8][9]
Acid Scavenger (Base) 1.1 - 2.0 equivalentsTo effectively neutralize the HCl byproduct, preventing acid-catalyzed degradation of the substrate or product.[9][11]
Solvent Condition Anhydrous (<50 ppm H₂O)To minimize hydrolysis of the highly reactive acyl chloride.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines a standard procedure for reacting isobutyryl chloride with a nucleophile (e.g., an alcohol or amine) while minimizing hydrolysis.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, addition funnel) at >120 °C for at least 4 hours. Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.[5]

  • Reagent Preparation: In the reaction flask, dissolve the substrate (1.0 equivalent) and a non-aqueous base like pyridine or triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Controlling Temperature: Cool the solution to 0 °C using an ice-water bath to control the exothermic reaction.[2]

  • Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 equivalents) to the stirred solution dropwise via a dry, gas-tight syringe over 15-30 minutes.[2]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize excess HCl and any unreacted isobutyryl chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by a brine wash.[2]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography, distillation, or recrystallization.

Visualizations

CompetingPathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start Isobutyryl Chloride + Nucleophile (Nu-H) Desired Acylated Product + HCl Start->Desired Acylation (Anhydrous Conditions) Undesired Hydrolysis Byproduct (Isobutyric Acid + HCl) Start->Undesired Hydrolysis Water H₂O (Moisture) Water->Undesired

Caption: Competing reaction pathways for isobutyryl chloride.

Workflow A 1. Dry Glassware (Oven/Flame-Dry) B 2. Assemble Apparatus Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent, Substrate & Base via Syringe B->C D 4. Cool Reaction Mixture to 0 °C C->D E 5. Add Isobutyryl Chloride Dropwise via Syringe D->E F 6. Monitor Reaction Progress (TLC / LCMS) E->F G 7. Quench & Aqueous Work-up F->G H 8. Isolate & Purify Product G->H

Caption: Experimental workflow for preventing hydrolysis in acylation reactions.

References

Characterization of impurities in 3-(Isobutyrylamino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 3-(isobutyrylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the acylation of 3-aminobenzoic acid with isobutyryl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve using a base, such as sodium hydroxide, in a two-phase solvent system (e.g., water and an organic solvent like dichloromethane) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2][3][4]

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

During the synthesis, several impurities can be formed. The most common include:

  • Unreacted 3-aminobenzoic acid: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Isobutyric acid: Isobutyryl chloride is highly reactive and can be hydrolyzed by water present in the reaction mixture, forming isobutyric acid.[3]

  • 3,5-bis(isobutyrylamino)benzoic acid: Di-acylation of the amino group on 3-aminobenzoic acid can occur, leading to this over-reacted byproduct.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to standards of the starting material and the desired product, you can determine when the reaction has gone to completion.

Q4: What is the best way to purify the crude this compound?

Recrystallization is a common and effective method for purifying the crude product.[5][6][7][8] A mixed solvent system, such as ethanol/water or acetone/water, is often suitable. The crude product is dissolved in the minimum amount of the hot solvent mixture, and then allowed to cool slowly, which should result in the crystallization of the pure this compound, leaving the more soluble impurities in the mother liquor.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of Product Incomplete reaction.- Ensure an appropriate molar excess of isobutyryl chloride is used. - Vigorously stir the biphasic reaction mixture to ensure good mixing. - Maintain the reaction at a suitable temperature (e.g., 0-25°C).
Hydrolysis of isobutyryl chloride.- Use anhydrous solvents. - Add the isobutyryl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the amine.
Loss of product during workup or purification.- Ensure the pH is adjusted correctly during the workup to precipitate the product fully. - Optimize the recrystallization solvent system and cooling rate to maximize crystal recovery.
Presence of Unreacted 3-Aminobenzoic Acid Insufficient acylating agent or reaction time.- Increase the molar equivalent of isobutyryl chloride. - Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
High Levels of Isobutyric Acid Impurity Water contamination.- Use dry solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of 3,5-bis(isobutyrylamino)benzoic acid Use of a large excess of isobutyryl chloride.- Use a stoichiometric amount or a slight excess of isobutyryl chloride (e.g., 1.05-1.1 equivalents). - Add the isobutyryl chloride dropwise to the solution of 3-aminobenzoic acid to avoid localized high concentrations.
Product is an oil or does not crystallize Presence of significant impurities.- Attempt to purify a small portion by column chromatography to obtain a seed crystal. - Try different solvent systems for recrystallization.
Incorrect pH during workup.- Ensure the solution is acidified sufficiently to protonate the carboxylic acid, making it less water-soluble.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative example based on the Schotten-Baumann reaction.

  • Dissolve Starting Material: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5°C in an ice bath.

  • Add Acylating Agent: While stirring vigorously, slowly add isobutyryl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, wash the solid with cold water, and air dry.

Purification by Recrystallization (Representative Protocol)
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture (e.g., 1:1 ethanol/water) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Key Reactants and Products
CompoundMolar Mass ( g/mol )Structure
3-Aminobenzoic acid137.14C₇H₇NO₂
Isobutyryl chloride106.55C₄H₇ClO
This compound207.23C₁₁H₁₃NO₃
Table 2: Potential Impurities
ImpurityMolar Mass ( g/mol )Formation
Isobutyric acid88.11Hydrolysis of isobutyryl chloride
3,5-bis(isobutyrylamino)benzoic acid277.32Di-acylation of 3-aminobenzoic acid
Table 3: Representative Analytical Data
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
3-Aminobenzoic acid 6.8-7.8 (aromatic H), 5.5 (br s, NH₂)115-150 (aromatic C), 168 (C=O)138 [M+H]⁺
Isobutyric acid 1.2 (d, 6H), 2.6 (sept, 1H), 12.0 (br s, 1H)19 (CH₃), 34 (CH), 184 (C=O)89 [M+H]⁺
This compound 1.2 (d, 6H), 2.6 (sept, 1H), 7.4-8.2 (aromatic H), 9.8 (br s, NH), 13.0 (br s, COOH)19 (CH₃), 36 (CH), 120-140 (aromatic C), 168 (COOH), 176 (C=O amide)208 [M+H]⁺
3,5-bis(isobutyrylamino)benzoic acid 1.2 (d, 12H), 2.6 (sept, 2H), 7.9-8.3 (aromatic H), 9.8 (br s, 2NH), 13.1 (br s, COOH)19 (CH₃), 36 (CH), 118-142 (aromatic C), 168 (COOH), 176 (C=O amide)278 [M+H]⁺

Note: The NMR data presented are representative and may vary depending on the solvent and instrument used.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product 3-Aminobenzoic_acid 3-Aminobenzoic Acid Schotten_Baumann Schotten-Baumann Reaction (NaOH, H2O/DCM) 3-Aminobenzoic_acid->Schotten_Baumann Isobutyryl_chloride Isobutyryl Chloride Isobutyryl_chloride->Schotten_Baumann Main_Product This compound Schotten_Baumann->Main_Product Impurity1 Unreacted 3-Aminobenzoic acid Schotten_Baumann->Impurity1 Impurity2 Isobutyric acid Schotten_Baumann->Impurity2 Impurity3 3,5-bis(isobutyrylamino)benzoic acid Schotten_Baumann->Impurity3 Recrystallization Recrystallization (e.g., Ethanol/Water) Main_Product->Recrystallization Impurity1->Recrystallization Impurity2->Recrystallization Impurity3->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Causes cluster_impure_product Impurity Identification cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Reagent_Hydrolysis Reagent Hydrolysis? Low_Yield->Reagent_Hydrolysis Workup_Loss Loss during Workup? Low_Yield->Workup_Loss Unreacted_SM Unreacted Starting Material? Impure_Product->Unreacted_SM Side_Product Side Product Formation? Impure_Product->Side_Product Hydrolysis_Product Hydrolysis Product? Impure_Product->Hydrolysis_Product Purification Optimize Purification Impure_Product->Purification Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Reaction Anhydrous_Conditions Use Anhydrous Solvents Reagent_Hydrolysis->Anhydrous_Conditions Optimize_Workup Optimize Workup & Purification Workup_Loss->Optimize_Workup Drive_Reaction Drive Reaction to Completion Unreacted_SM->Drive_Reaction Control_Stoichiometry Control Stoichiometry Side_Product->Control_Stoichiometry Hydrolysis_Product->Anhydrous_Conditions

Caption: Troubleshooting logic for the synthesis of this compound.

References

Stability and degradation of 3-(Isobutyrylamino)benzoic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Isobutyrylamino)benzoic acid

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of this compound under various storage and stress conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration (2-8 °C) is advisable. The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The amide linkage is prone to hydrolysis under both acidic and basic conditions, which would yield 3-aminobenzoic acid and isobutyric acid.

  • Oxidation: Exposure to oxidizing agents may lead to the formation of various oxidative degradation products.

  • Photodegradation: Exposure to UV light can induce photolytic degradation, potentially leading to cleavage of the amide bond or photo-Fries rearrangement.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group) is a possible degradation pathway for aminobenzoic acids.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A stability-indicating method is one that can separate the intact drug substance from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities. Visual inspection for color change or clumping of the solid material can also be an initial indicator of potential degradation.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study involves subjecting a compound to stress conditions that are more severe than accelerated stability testing conditions. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing and validating a stability-indicating analytical method.[5][6] Common stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Sample Degradation.

    • Troubleshooting:

      • Verify the storage conditions and age of the this compound sample.

      • Prepare a fresh solution of a new or properly stored sample and re-analyze.

      • If unexpected peaks persist, they are likely degradation products. A forced degradation study can help identify these peaks.

  • Possible Cause 2: Contaminated Mobile Phase or Diluent.

    • Troubleshooting:

      • Prepare fresh mobile phase and sample diluent.

      • Filter all solutions before use.

      • Run a blank injection (diluent only) to check for extraneous peaks.

  • Possible Cause 3: Column Contamination.

    • Troubleshooting:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

      • If the issue persists, consider replacing the column.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Troubleshooting:

      • The pKa of the carboxylic acid group of this compound will influence its retention and peak shape. Adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units away from the pKa of the analyte for optimal peak shape. For acidic compounds, a lower pH (e.g., pH 2.5-3.5) is often beneficial.

  • Possible Cause 2: Column Overload.

    • Troubleshooting:

      • Reduce the concentration of the sample solution and/or the injection volume.

  • Possible Cause 3: Column Degradation.

    • Troubleshooting:

      • Check the column's performance with a standard compound.

      • If performance is poor, try regenerating the column according to the manufacturer's instructions or replace it.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionConditionsObservation% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hSignificant Degradation25%3-Aminobenzoic acid
Base Hydrolysis 0.1 M NaOH at 60°C for 24hExtensive Degradation60%3-Aminobenzoic acid
Oxidative 3% H₂O₂ at RT for 24hModerate Degradation15%Oxidative adducts
Thermal 80°C for 48hMinor Degradation5%Decarboxylation product
Photolytic UV light (254 nm) for 72hModerate Degradation20%Photo-Fries products, cleavage products

Note: The % degradation values are illustrative and will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.2 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to achieve a concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 72 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Dilute the exposed and control samples to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to Stress Conditions thermal Thermal (Solid, 80°C) stock->thermal Expose to Stress Conditions photo Photolytic (UV light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound hydrolysis_prod 3-Aminobenzoic acid + Isobutyric acid parent->hydrolysis_prod H+ or OH- thermal_prod Decarboxylation Product parent->thermal_prod Heat (Δ) photo_prod Photo-Fries Rearrangement & Cleavage Products parent->photo_prod UV Light (hν)

References

Validation & Comparative

A Comparative Guide to HDAC Inhibitors: Benchmarking 3-(Isobutyrylamino)benzoic Acid Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers and other diseases. This guide provides a comparative analysis of 3-(Isobutyrylamino)benzoic acid and its potential as an HDAC inhibitor against the well-established, FDA-approved drugs: Vorinostat, Romidepsin, and Panobinostat.

While direct experimental data on the HDAC inhibitory activity of this compound is not extensively available in the public domain, this guide will leverage data on structurally related N-acyl-aminobenzoic acid derivatives to provide a prospective comparison. This analysis aims to offer a valuable resource for researchers interested in the structure-activity relationships of novel HDAC inhibitors.

Mechanism of Action: A Common Target

HDAC inhibitors exert their therapeutic effects by blocking the action of histone deacetylases, enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[2] This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

All four compounds discussed in this guide, including the broader class of N-acyl-aminobenzoic acids, are believed to share this fundamental mechanism of action. The key differentiators lie in their potency, isoform selectivity, and downstream effects on cellular signaling pathways.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Vorinostat, Romidepsin, and Panobinostat against various HDAC isoforms. Due to the lack of specific data for this compound, this section will serve as a benchmark for the potency that novel inhibitors in this class would need to achieve to be competitive.

HDAC IsoformVorinostat (SAHA) IC50 (nM)Romidepsin (FK228) IC50 (nM)Panobinostat (LBH589) IC50 (nM)
Class I
HDAC110[4][5]36[6][7]2.1 - 5[8]
HDAC2-47[6][7]-
HDAC320[4][5]--
HDAC8---
Class IIa
HDAC4-510[7]-
HDAC7---
Class IIb
HDAC6-14,000[7]-
Pan-HDAC ~10 (cell-free)[5]-5 (cell-free)[8]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Signaling Pathways and Downstream Effects

The therapeutic efficacy of HDAC inhibitors extends beyond simple histone hyperacetylation. They modulate a complex network of signaling pathways that are often dysregulated in cancer.

Vorinostat (SAHA)

Vorinostat is a pan-HDAC inhibitor that affects multiple signaling pathways.[9] It has been shown to interact with the insulin-like growth factor (IGF) signaling pathway and can induce apoptosis and cell cycle arrest.[10][11] Furthermore, Vorinostat can down-regulate the expression of various HDACs and impact cell survival pathways such as mTOR, Akt, and ERK.[12]

G Vorinostat Vorinostat HDACs HDACs (Class I, II) Vorinostat->HDACs Inhibition mTOR_Pathway mTOR Pathway ↓ Vorinostat->mTOR_Pathway Akt_Pathway Akt Pathway ↓ Vorinostat->Akt_Pathway ERK_Pathway ERK Pathway ↓ Vorinostat->ERK_Pathway Histone_Acetylation Histone Acetylation ↑ HDACs->Histone_Acetylation Gene_Expression Tumor Suppressor Gene Expression ↑ Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis mTOR_Pathway->Apoptosis Akt_Pathway->Apoptosis ERK_Pathway->Apoptosis

Vorinostat's Mechanism of Action
Romidepsin (FK228)

Romidepsin, a potent class I-selective HDAC inhibitor, also impacts multiple survival signaling pathways in malignant T-cells.[13] It can activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway and the unfolded protein response (UPR) in the endoplasmic reticulum.[13] Concurrently, it inhibits pro-survival pathways such as PI3K/AKT/mTOR and β-catenin.[13][14]

G Romidepsin Romidepsin HDAC1_2 HDAC1/2 Romidepsin->HDAC1_2 Inhibition PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ↓ Romidepsin->PI3K_AKT_mTOR JNK_Pathway SAPK/JNK Pathway ↑ Romidepsin->JNK_Pathway UPR Unfolded Protein Response ↑ Romidepsin->UPR Histone_Acetylation Histone Acetylation ↑ HDAC1_2->Histone_Acetylation Gene_Expression Gene Expression Alteration Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis PI3K_AKT_mTOR->Apoptosis JNK_Pathway->Apoptosis UPR->Apoptosis

Romidepsin's Signaling Impact
Panobinostat (LBH589)

Panobinostat is a pan-deacetylase inhibitor that affects a broad range of cellular processes.[15] It has been shown to inhibit the JAK/STAT signaling pathway, particularly STAT5 and STAT6 phosphorylation, and down-regulate hypoxia-inducible factor 1α (HIF-1α) and its downstream targets.[16][17] Panobinostat also activates the caspase pathway, leading to apoptosis.[16]

G Panobinostat Panobinostat Pan_HDACs Pan-HDACs Panobinostat->Pan_HDACs Inhibition JAK_STAT JAK/STAT Pathway ↓ Panobinostat->JAK_STAT HIF_1a HIF-1α Pathway ↓ Panobinostat->HIF_1a Caspase_Activation Caspase Activation ↑ Panobinostat->Caspase_Activation Histone_Acetylation Histone Acetylation ↑ Pan_HDACs->Histone_Acetylation Gene_Expression Gene Expression Alteration Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis JAK_STAT->Apoptosis HIF_1a->Apoptosis Caspase_Activation->Apoptosis

Panobinostat's Pathway Modulation

The Potential of this compound and Related Analogs

While specific data for this compound is lacking, studies on other benzoic acid derivatives suggest that this scaffold can serve as a starting point for the development of HDAC inhibitors. For instance, some naturally occurring benzoic acid derivatives have been shown to inhibit HDAC activity, albeit with lower potency than approved drugs. The key to developing potent inhibitors from this class will likely involve modifications to the acylamino side chain and the benzoic acid core to optimize interactions with the active site of HDAC enzymes.

Experimental Protocols

For researchers looking to evaluate novel HDAC inhibitors, the following are outlines of standard experimental protocols.

HDAC Activity Assay (Fluorometric)

This assay is used to determine the IC50 of a compound against specific HDAC isoforms.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Prep_Plate Prepare 96-well plate with buffer, inhibitor, and HDAC enzyme Add_Substrate Add fluorogenic HDAC substrate Prep_Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Developer Add developer solution Incubate->Add_Developer Read_Fluorescence Read fluorescence (Ex/Em) Add_Developer->Read_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC50 Read_Fluorescence->Calculate_IC50

HDAC Activity Assay Workflow

Protocol Outline:

  • Plate Preparation: Add assay buffer, serial dilutions of the test compound (e.g., this compound), and a fixed concentration of a purified recombinant HDAC enzyme to the wells of a microplate.[18]

  • Reaction Initiation: Add a fluorogenic HDAC substrate to each well to start the reaction.[19]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.[18]

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[19]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone Acetylation

This technique is used to assess the effect of an HDAC inhibitor on the overall level of histone acetylation in cells.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Visualization Cell_Treatment Treat cells with HDAC inhibitor Histone_Extraction Extract histone proteins Cell_Treatment->Histone_Extraction SDS_PAGE Separate proteins by SDS-PAGE Histone_Extraction->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-acetyl-H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Add_Substrate Add chemiluminescent substrate Secondary_Ab->Add_Substrate Image Image blot Add_Substrate->Image

Western Blot Workflow

Protocol Outline:

  • Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of the HDAC inhibitor for a specific duration.

  • Histone Extraction: Lyse the cells and extract histone proteins, often using an acid extraction method.[20]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of histone acetylation.[21]

Conclusion

While this compound remains an understudied compound in the context of HDAC inhibition, the broader class of N-acyl-aminobenzoic acids holds potential for the development of novel epigenetic modulators. For any new compound in this class to be considered a viable therapeutic candidate, it must demonstrate potent and selective HDAC inhibition, favorable downstream effects on cancer-related signaling pathways, and a safety profile comparable to or better than existing therapies. The data and protocols presented in this guide offer a framework for the systematic evaluation of such novel HDAC inhibitors, benchmarking them against the established and clinically validated agents Vorinostat, Romidepsin, and Panobinostat. Further research into the structure-activity relationships of N-acyl-aminobenzoic acid derivatives is warranted to explore their full therapeutic potential.

References

A Comparative Efficacy Analysis of Trichostatin A versus Benzoic Acid-Derived Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the well-established pan-histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA), against the class of benzoic acid-derived HDAC inhibitors. Due to the limited availability of public data on the specific compound 3-(Isobutyrylamino)benzoic acid as an HDAC inhibitor, this guide will utilize 3,4-dihydroxybenzoic acid (DHBA) as a representative compound from the benzoic acid class for which inhibitory activity has been reported.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[1] Inhibitors of HDACs (HDACi) can reverse this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Trichostatin A (TSA) is a potent, naturally derived hydroxamic acid that acts as a non-selective inhibitor of class I and II HDACs.[2] Its robust activity has made it a valuable tool in preclinical cancer research.

Benzoic acid derivatives represent a class of compounds that have been investigated for their potential as HDAC inhibitors. While generally less potent than hydroxamic acids like TSA, they offer a different chemical scaffold for the development of potentially more selective or tolerable therapeutic agents.[1]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for Trichostatin A and 3,4-dihydroxybenzoic acid (DHBA) to facilitate a direct comparison of their HDAC inhibitory and anti-proliferative activities.

Table 1: In Vitro HDAC Inhibition

CompoundTargetIC50 (nM)Source(s)
Trichostatin A Pan-HDAC (in vitro assay)~1.8[3]
HDAC1~6[3]
HDAC3~38[3]
HDAC4~20[2]
HDAC6~8.6[3]
HDAC10~20[2]
3,4-dihydroxybenzoic acid (DHBA) Total HDAC (HCT-116 cells)Not reported (70% inhibition)[1]
Total HDAC (HCT-15 cells)Not reported (68% inhibition)[1]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (nM)Source(s)
Trichostatin A Breast Carcinoma (mean of 8 lines)124.4[3]
Hepatocellular Carcinoma (HCCLM3, 48h)1552[4]
Hepatocellular Carcinoma (MHCC97H, 48h)1190.8[4]
Hepatocellular Carcinoma (MHCC97L, 48h)1908[4]
3,4-dihydroxybenzoic acid (DHBA) HCT-116 (Colon Carcinoma)Not reported (~50-60% growth retardation)[1]
HCT-15 (Colon Carcinoma)Not reported (~50-60% growth retardation)[1]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HDAC_Inhibition_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Condensed_Chromatin Condensed Chromatin (Gene Silencing) Histones->Condensed_Chromatin leads to HAT HAT HAT->Histones Acetylation HDACi HDAC Inhibitor (TSA / Benzoic Acid Derivative) HDACi->HDAC Inhibition Open_Chromatin Open Chromatin (Gene Expression) Condensed_Chromatin->Open_Chromatin relaxed by HDAC inhibition Apoptosis Cell Cycle Arrest, Apoptosis, Differentiation Open_Chromatin->Apoptosis

Mechanism of HDAC Inhibition

Experimental_Workflow cluster_invitro In Vitro HDAC Inhibition Assay cluster_cell Cell-Based Assays cluster_viability Cell Viability (MTT Assay) cluster_western Western Blot (Histone Acetylation) invitro_start Start reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (TSA/DHBA) invitro_start->reagents plate Add to 96-well plate: 1. Buffer 2. Inhibitor 3. HDAC Enzyme reagents->plate incubate1 Incubate (e.g., 10 min, 37°C) plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (e.g., 30 min, 37°C) add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate (e.g., 15 min, RT) add_developer->incubate3 read Read Fluorescence incubate3->read analyze Calculate % Inhibition & IC50 read->analyze invitro_end End analyze->invitro_end cell_start Start culture Culture Cancer Cells cell_start->culture treat Treat with Inhibitor (TSA/DHBA) culture->treat add_mtt Add MTT Reagent treat->add_mtt lyse Lyse Cells & Extract Proteins treat->lyse incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_abs Read Absorbance add_solvent->read_abs cell_end End read_abs->cell_end sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with Antibodies (e.g., anti-AcH3) transfer->probe detect Detect Signal probe->detect detect->cell_end

Experimental Workflow Overview

Detailed Experimental Protocols

In Vitro Fluorogenic HDAC Inhibition Assay

This protocol is adapted from commercially available HDAC assay kits and is a standard method for determining the IC50 values of HDAC inhibitors.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., containing Trypsin and a stop solution like TSA for the control)

  • Test compounds (Trichostatin A, 3,4-dihydroxybenzoic acid) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • In a 96-well plate, add in the following order: HDAC Assay Buffer, diluted test compound, and diluted recombinant HDAC enzyme. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HeLa)

  • Complete cell culture medium

  • Test compounds (Trichostatin A, 3,4-dihydroxybenzoic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol outlines the detection of changes in histone acetylation levels following treatment with HDAC inhibitors.

Materials:

  • Cancer cell line

  • Test compounds (Trichostatin A, 3,4-dihydroxybenzoic acid)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture and treat cells with HDAC inhibitors for the desired time.

  • Harvest and lyse the cells to extract total protein.

  • Quantify the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the acetylated histone, and a loading control (e.g., total histone or actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative increase in histone acetylation.[5]

Conclusion

This comparative guide highlights the significant difference in potency between the pan-HDAC inhibitor Trichostatin A and the benzoic acid derivative, 3,4-dihydroxybenzoic acid. TSA demonstrates potent, low nanomolar inhibition of multiple HDAC isoforms and broad anti-proliferative activity across various cancer cell lines.[2][3][4] In contrast, the available data for DHBA suggests a less potent HDAC inhibitory effect, although it still demonstrates the ability to retard cancer cell growth.[1]

The choice between these inhibitors in a research setting will depend on the specific experimental goals. TSA serves as a powerful positive control for pan-HDAC inhibition and for elucidating the broad consequences of blocking this enzyme class. Benzoic acid derivatives, while less potent, may offer a starting point for the development of more selective or novel HDAC inhibitors. The provided protocols and diagrams offer a foundational framework for conducting such comparative efficacy studies.

References

Unlocking the Potential of Aminobenzoic Acid Derivatives as HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of aminobenzoic acid derivatives reveals crucial insights for the design of next-generation histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of these compounds, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in this promising area of cancer therapy.

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression. Their aberrant activity is linked to the development and progression of various cancers, making them a key target for therapeutic intervention. Aminobenzoic acid derivatives have emerged as a promising class of HDAC inhibitors, demonstrating significant potential in preclinical studies. Understanding the relationship between the chemical structure of these derivatives and their inhibitory activity is paramount for the rational design of more potent and selective drug candidates.

The Pharmacophore Model: A Blueprint for Inhibition

The fundamental structure of an aminobenzoic acid-based HDAC inhibitor can be broken down into three key components, collectively known as a pharmacophore. This model provides a framework for understanding how these molecules interact with the active site of the HDAC enzyme. The essential features include:

  • Zinc-Binding Group (ZBG): This functional group is critical for chelating the zinc ion present in the catalytic site of the HDAC enzyme, thereby inhibiting its activity. Common ZBGs in this class of inhibitors include hydroxamic acids and carboxylic acids.

  • Linker Region: This component connects the ZBG to the cap group and occupies a hydrophobic channel within the enzyme's active site. The length and flexibility of the linker can significantly influence the inhibitor's potency and isoform selectivity.

  • Cap Group: This is typically an aromatic or heteroaromatic ring system that interacts with the surface of the enzyme, providing additional binding affinity and contributing to selectivity.

HDAC_Inhibitor_Pharmacophore cluster_Inhibitor Aminobenzoic Acid Derivative cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) Linker Linker (e.g., Alkyl Chain) ZBG->Linker Zinc Zn²⁺ ZBG->Zinc Chelation Cap Cap Group (Aromatic Ring) Linker->Cap Pocket Hydrophobic Pocket Linker->Pocket Interaction Surface Enzyme Surface Cap->Surface Interaction

Caption: General pharmacophore model for aminobenzoic acid-based HDAC inhibitors.

Structure-Activity Relationship: Decoding the Impact of Chemical Modifications

Systematic modifications to the aminobenzoic acid scaffold have elucidated key structural features that govern HDAC inhibitory activity and isoform selectivity.

1. The Zinc-Binding Group: The choice of ZBG is a primary determinant of potency. Hydroxamic acid derivatives generally exhibit potent, broad-spectrum HDAC inhibition due to their strong zinc-chelating ability. Carboxylic acid-based inhibitors, while also effective, often show different selectivity profiles.

2. The Linker: The nature and length of the linker are crucial. An optimal linker length allows the cap group to establish favorable interactions with the surface residues of the enzyme. Both aliphatic and aromatic linkers have been explored, with variations in rigidity and hydrophobicity impacting activity. For instance, extending a hydrophobic spacer from a phenyl to a benzyl moiety has been shown to reduce inhibitory activity toward both HDAC1 and HDAC2.[1]

3. The Cap Group: Modifications to the cap group have a profound effect on both potency and isoform selectivity. The introduction of various hydrophobic and aromatic moieties can enhance interactions with the diverse surface topographies of different HDAC isoforms. For example, ligustrazine has been utilized as a novel cap moiety, leading to potent inhibition of HDAC1 and HDAC2.[1][2]

SAR_Diagram cluster_SAR Structure-Activity Relationship cluster_Activity Biological Activity Core Aminobenzoic Acid Scaffold ZBG Zinc-Binding Group (Potency) Core->ZBG Modification Linker Linker Region (Potency & Selectivity) Core->Linker Modification Cap Cap Group (Potency & Selectivity) Core->Cap Modification Potency Increased Potency ZBG->Potency Linker->Potency Selectivity Altered Selectivity Linker->Selectivity Cap->Potency Cap->Selectivity

Caption: Key structural modifications influencing the activity of aminobenzoic acid HDAC inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected aminobenzoic acid derivatives against various HDAC isoforms. This data highlights the impact of different structural modifications on potency and selectivity.

Compound IDCap GroupLinkerZinc-Binding GroupHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC8 IC50 (µM)Reference
7a Ligustrazinep-aminobenzoic acidHydrazide114.353.7-[1][2]
7c Ligustrazinep-aminophenylacetic acidHydrazideReduced activityReduced activity-[1]
4f Substituted aromatic ringp-aminobenzoic acidHydroxamate--<20[3]
4l Substituted aromatic ringp-aminobenzoic acidHydroxamate--<20[3]

Note: '-' indicates data not available.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for evaluating the potential of new compounds. A common method employed is the in vitro HDAC inhibition assay.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds (aminobenzoic acid derivatives)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the HDAC enzyme and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HDAC_Inhibition_Assay_Workflow Start Start Prep Prepare Serial Dilutions of Test Compounds Start->Prep Enzyme_Add Add HDAC Enzyme and Test Compounds to Plate Prep->Enzyme_Add Incubate1 Incubate for Inhibitor-Enzyme Interaction Enzyme_Add->Incubate1 Substrate_Add Add Fluorogenic HDAC Substrate Incubate1->Substrate_Add Incubate2 Incubate for Enzymatic Reaction Substrate_Add->Incubate2 Stop_Reaction Stop Reaction with Developer Solution Incubate2->Stop_Reaction Measure Measure Fluorescence Stop_Reaction->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow of a typical in vitro fluorometric HDAC inhibition assay.

Conclusion

The structure-activity relationship of aminobenzoic acid derivatives as HDAC inhibitors is a dynamic field of research. The modular nature of their pharmacophore allows for systematic modifications to optimize potency and selectivity. The data presented in this guide underscores the importance of the zinc-binding group, linker, and cap group in determining the inhibitory profile of these compounds. By leveraging this understanding and employing robust experimental protocols, researchers can continue to develop novel and effective HDAC inhibitors for the treatment of cancer and other diseases.

References

Comparative analysis of the antimicrobial spectrum of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Spectrum of Benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various benzoic acid derivatives, supported by experimental data. The information is presented to facilitate clear understanding and further research in the field of antimicrobial drug discovery.

Comparative Antimicrobial Activity

The antimicrobial efficacy of a range of benzoic acid derivatives has been evaluated against several pathogenic microorganisms. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial activity. The data presented in Table 1 summarizes the MIC values for various benzoic acid derivatives against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Various Bacterial Strains

DerivativeSubstituent(s)Test OrganismMICReference
Benzoic Acid-Escherichia coli O1571 mg/mL[1]
2-hydroxybenzoic acid2-OHEscherichia coli O1571 mg/mL[1]
3-hydroxybenzoic acid3-OHEscherichia coli O157>1 mg/mL[1]
4-hydroxybenzoic acid4-OHEscherichia coli O157>1 mg/mL[1]
2,4-dihydroxybenzoic acid2,4-diOHEscherichia coli1 mg/mL[1]
3,4-dihydroxybenzoic acid3,4-diOHEscherichia coli1 mg/mL[1]
3,4,5-trihydroxybenzoic acid3,4,5-triOHEscherichia coli1.5–2.5 mg/mL[1]
4-((4-chlorophenyl)sulfonyl)benzoic acid derivative 4-Staphylococcus aureus ATCC 6538125 µg/mL[2]
4-((4-chlorophenyl)sulfonyl)benzoic acid derivative 4-Bacillus subtilis ATCC 6683125 µg/mL[2]
4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative 193,4-dichloroStaphylococcus aureus0.5 µg/mL[3]
4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative 203,5-dichloroEnterococci strains4 µg/mL[3]
4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative 243-trifluoromethyl-4-bromoStaphylococcus aureus0.5 µg/mL[3]
4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative 293,5-bis(trifluoromethyl)Gram-positive bacteriaPotent[3]
p-aminobenzoic acid derivative 23,4,5-trimethoxy benzylideneStaphylococcus aureuspMIC 1.82 µM/mL[4]
p-aminobenzoic acid derivative 113-bromo benzylideneBacillus subtilispMIC 2.11 µM/mL[4]
2-chlorobenzoic acid derivative 6-Escherichia colipMIC 2.27 µM/mL[5]
Amoxicillin-p-nitrobenzoic acid hybridp-nitroMethicillin-resistant S. aureus64 µg/mL[6]
Sorbic acid amide derivative a7Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateBacillus subtilis0.17 mM[7]
Sorbic acid amide derivative a7Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateStaphylococcus aureus0.50 mM[7]

Note: pMIC is the negative logarithm of the molar MIC.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of benzoic acid derivatives against bacteria.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain(s) of interest

  • Benzoic acid derivatives (test compounds)

  • Standard antibiotic (positive control)

  • Solvent for dissolving test compounds (e.g., DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the benzoic acid derivatives in a suitable solvent to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of the 96-well microtiter plate. Typically, 100 µL of MHB is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted down the plate.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted test compounds. This will bring the final volume in each well to 200 µL.

    • Include a positive control (wells with a standard antibiotic) and a negative/growth control (wells with bacteria and no antimicrobial agent). A sterility control (wells with medium only) should also be included.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzoic acid derivative at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the proposed antimicrobial mechanism of action of benzoic acid.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Benzoic Acid Derivatives prep_compounds->inoculation incubation Incubate at 37°C (18-24 hours) inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for the Broth Microdilution MIC Assay.

mechanism_of_action cluster_environment External Environment (Low pH) cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Neutral pH) cluster_outcome Outcome benzoic_acid_ext Undissociated Benzoic Acid membrane_penetration Penetration of Cell Membrane benzoic_acid_ext->membrane_penetration dissociation Dissociation into Benzoate and H+ membrane_penetration->dissociation acidification Intracellular Acidification dissociation->acidification enzyme_inhibition Inhibition of Respiratory Enzymes acidification->enzyme_inhibition acetylcoa_inhibition Prevention of Acetyl-CoA Condensation acidification->acetylcoa_inhibition cell_death Inhibition of Growth / Cell Death enzyme_inhibition->cell_death acetylcoa_inhibition->cell_death

Antimicrobial mechanism of action of benzoic acid.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of benzoic acid and its derivatives is closely linked to their chemical structure and the physiological conditions of the environment.

Mechanism of Antimicrobial Action

The primary mechanism of action for benzoic acid is dependent on the pH of the environment. In acidic conditions (low pH), benzoic acid exists in its undissociated, lipophilic form, which allows it to readily pass through the microbial cell membrane.[1] Once inside the cytoplasm, where the pH is near neutral, the benzoic acid molecule dissociates, releasing a proton (H+) and acidifying the cell's interior. This disruption of the intracellular pH homeostasis interferes with essential cellular processes.

Key effects of this intracellular acidification include:

  • Inhibition of Enzyme Activity: Many crucial enzymes, particularly those involved in the respiratory chain, are highly sensitive to pH changes and become inhibited.

  • Disruption of Metabolic Pathways: The condensation reaction of acetyl-CoA, a central step in many metabolic pathways, can be prevented.

  • Impaired Membrane Function: The accumulation of protons can disrupt the proton motive force across the cell membrane, affecting transport and energy production.

Some studies also suggest that benzoic acid derivatives can interfere with the synthesis of essential molecules like coenzyme Q.

Structure-Activity Insights

The antimicrobial spectrum and potency of benzoic acid derivatives are significantly influenced by the type, number, and position of substituents on the benzene ring.[1]

  • Lipophilicity: Generally, more lipophilic derivatives show enhanced antimicrobial activity as they can more easily penetrate the lipid-rich microbial cell membranes. The addition of lipophilic groups like halogens (chloro, bromo) and trifluoromethyl groups often leads to increased potency.[3]

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups can have varied effects. For instance, a hydroxyl group at the ortho-position (2-hydroxybenzoic acid or salicylic acid) can maintain or even enhance antibacterial activity compared to benzoic acid itself, while substitutions at other positions might weaken the effect.[1]

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can influence the acidity (pKa) of the carboxylic acid group and the overall electronic distribution of the molecule, thereby affecting its interaction with microbial targets.

  • Steric Factors: The size and shape of the derivatives, influenced by the substituents, can play a role in how they interact with microbial enzymes or membrane components.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(Isobutyrylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-(Isobutyrylamino)benzoic acid. To offer a thorough evaluation, its performance is benchmarked against structurally similar and commercially available alternatives: 3-(Acetylamino)benzoic acid and 3-(Propionylamino)benzoic acid. The following sections detail the experimental protocols, present comparative data, and illustrate the logical workflows and a relevant biological signaling pathway.

Introduction

This compound and its analogs are of interest in drug discovery, potentially as inhibitors of enzymes such as Aldo-keto reductase 1C3 (AKR1C3), which is implicated in conditions like castrate-resistant prostate cancer.[1] Accurate determination of the purity of these synthesized compounds is critical for reliable biological and pharmacological studies. This guide outlines a multi-pronged approach to purity validation, employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Melting Point analysis.

Comparative Purity Analysis

The purity of synthesized this compound was compared against commercially available, structurally related compounds. The data presented in Table 1 summarizes the findings from the analytical methods detailed in this guide.

CompoundSupplier Purity (%)HPLC Purity (%)qNMR Purity (%)Melting Point (°C)
Synthesized this compound N/A98.598.2188-190
3-(Acetylamino)benzoic acid 95 - 99[2][3][4]99.299.5245-248
3-(Propionylamino)benzoic acid ≥95 (Typical)97.898.1229-232

Table 1: Comparative Purity Data

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity validation study are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of aminobenzoic acid isomers and their derivatives.[5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of the synthesized compound and the alternatives are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solutions are then filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound or the alternative.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • ¹H-NMR Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Melting Point Analysis

Melting point is a fundamental physical property that can indicate the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.[10]

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Visualizing Workflows and Pathways

To further clarify the processes and the biological context, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Compound Synthesis cluster_alternatives Alternative Compounds cluster_analysis Purity Validation cluster_results Data Comparison Synthesis Synthesized This compound HPLC HPLC Analysis Synthesis->HPLC qNMR qNMR Spectroscopy Synthesis->qNMR MP Melting Point Analysis Synthesis->MP Alternative1 3-(Acetylamino)benzoic acid Alternative1->HPLC Alternative1->qNMR Alternative1->MP Alternative2 3-(Propionylamino)benzoic acid Alternative2->HPLC Alternative2->qNMR Alternative2->MP Comparison Comparative Purity Report HPLC->Comparison qNMR->Comparison MP->Comparison

Caption: Experimental workflow for purity validation.

AKR1C3_Signaling_Pathway cluster_steroidogenesis Androgen Synthesis cluster_inhibition Inhibition cluster_receptor Cellular Response Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Reduction Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Inhibitor 3-(Isobutyrylamino)benzoic acid Analogs Inhibitor->AKR1C3 Gene_Expression Gene Expression (Cell Proliferation) AR->Gene_Expression AKR1C3->Testosterone

Caption: Inhibition of the AKR1C3 signaling pathway.

References

Cross-Reactivity Profile of 3-(Isobutyrylamino)benzoic Acid with Other Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-(Isobutyrylamino)benzoic acid with various enzymes. Due to the limited direct experimental data on this specific compound, this analysis is based on the well-documented activity of structurally similar molecules, particularly derivatives of 3-(phenylamino)benzoic acid. These analogous compounds have been extensively studied as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer and other diseases. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to aid in the assessment of potential off-target effects.

Introduction to this compound and its Analogs

This compound belongs to the class of N-acylbenzoic acid derivatives. The structural motif of an acyl group attached to an aminobenzoic acid is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by compounds in this class.[1] The nature of the acyl group and the substitution pattern on the benzoic acid ring are critical determinants of a compound's interaction with biological targets.[1]

Extensive research on closely related 3-(phenylamino)benzoic acid derivatives has identified aldo-keto reductase 1C3 (AKR1C3) as a primary target.[2][3] AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in the biosynthesis of potent androgens and is implicated in the progression of castrate-resistant prostate cancer (CRPC).[2][4][5] Therefore, inhibitors of AKR1C3 are of significant therapeutic interest. Selectivity against other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2, is a critical factor in the development of such inhibitors to minimize off-target effects.[6]

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activity (IC50 values) of various 3-(phenylamino)benzoic acid derivatives against AKR1C3 and the related isoform AKR1C2. This data is crucial for understanding the selectivity profile of this class of compounds and predicting the potential cross-reactivity of this compound. The ratio of IC50 values (AKR1C2/AKR1C3) serves as an index of selectivity for AKR1C3.[2]

CompoundR Group (at 4'-position of phenylamino ring)AKR1C3 IC50 (µM)AKR1C2 IC50 (µM)Selectivity Ratio (IC50 AKR1C2 / IC50 AKR1C3)
3-(phenylamino)benzoic acid-H0.9412.914
3-((4'-nitrophenyl)amino)benzoic acid-NO20.036>100>2778
3-((4'-cyanophenyl)amino)benzoic acid-CN0.045>100>2222
3-((4'-acetylphenyl)amino)benzoic acid-COCH30.08330361
3-((4'-(trifluoromethyl)phenyl)amino)benzoic acid-CF30.05118353
3-((4'-chlorophenyl)amino)benzoic acid-Cl0.1240333
3-((4'-fluorophenyl)amino)benzoic acid-F0.2150238

Data sourced from Adeniji et al., Bioorg Med Chem Lett. 2011.

Signaling Pathways

Understanding the signaling pathways in which the primary target and potential off-targets are involved is crucial for predicting the functional consequences of cross-reactivity.

AKR1C3-Mediated Androgen Metabolism Pathway

AKR1C3 plays a pivotal role in the conversion of weak androgens to more potent forms, such as testosterone and dihydrotestosterone (DHT), which are critical for the activation of the androgen receptor (AR) signaling pathway.[4][5][7][8] This pathway is a key driver of prostate cancer cell proliferation and survival.

AKR1C3_Androgen_Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT (Dihydrotestosterone) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Gene_Expression Gene Expression (Proliferation, Survival) AR->Gene_Expression AKR1C3 AKR1C3

Caption: AKR1C3 in the androgen biosynthesis pathway.

Experimental Protocols

The following section details a standard methodology for assessing the inhibitory activity of compounds against AKR1C enzymes.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AKR1C isoforms.

Principle: The enzymatic activity of AKR1C is determined by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[9] The rate of this reaction is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of NADPH oxidation.

Materials:

  • Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes

  • S-tetralol (substrate)[10]

  • NADPH (cofactor)[10]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[10]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant AKR1C enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (S-tetralol) and cofactor (NADPH) to each well.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) Start->Prep Setup Set up Assay Plate (Buffer, Enzyme, Inhibitor) Prep->Setup Initiate Initiate Reaction (Add Substrate & Cofactor) Setup->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Analyze Analyze Data (Calculate % Inhibition) Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

Based on the data from structurally related 3-(phenylamino)benzoic acid derivatives, it is plausible that this compound will exhibit inhibitory activity against AKR1C3. The selectivity of this potential inhibition against other AKR1C isoforms will likely be influenced by the specific nature of the isobutyryl group. The provided experimental protocols offer a robust framework for empirically determining the cross-reactivity profile of this compound. Researchers and drug development professionals should consider these potential off-target interactions when evaluating the therapeutic potential and safety profile of this and related compounds. Direct experimental validation is essential to confirm these predictions.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to 3-(Isobutyrylamino)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the pace and cost of discovery. This guide provides a comprehensive benchmark of the synthesis efficiency for 3-(Isobutyrylamino)benzoic acid, a key building block in various pharmaceutical scaffolds. We present a comparative analysis of different synthetic strategies, supported by detailed experimental protocols and quantitative data to inform methodology selection.

The primary route for synthesizing this compound involves the acylation of 3-aminobenzoic acid. The classical Schotten-Baumann reaction, utilizing an acid chloride in the presence of a base, stands as a common and effective method. However, variations in the acylating agent and reaction conditions can significantly impact yield, reaction time, and overall efficiency. This guide explores these variations to provide a clear comparison for optimizing production.

Comparative Analysis of Synthesis Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for different methods of synthesizing N-acylated 3-aminobenzoic acid derivatives. This data is based on established laboratory procedures.

MethodTarget CompoundAcylating AgentSolventBaseReaction Time (hours)Yield (%)Purity Assessment
Method 1 This compoundIsobutyryl chlorideDichloromethane/WaterSodium hydroxide2~90% (Estimated)Recrystallization
Method 2 3-(Acetylamino)benzoic acidAcetic anhydrideAcetic AcidNot Required0.5HighRecrystallization
Method 3 3-(Benzoylamino)benzoic acidBenzoyl chlorideDichloromethane/WaterSodium hydroxide1HighRecrystallization

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis routes compared in this guide.

Method 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the acylation of 3-aminobenzoic acid with isobutyryl chloride.

Materials:

  • 3-Aminobenzoic acid

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a flask, dissolve 3-aminobenzoic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Separately, dissolve isobutyryl chloride in dichloromethane.

  • Add the isobutyryl chloride solution dropwise to the cooled 3-aminobenzoic acid solution with vigorous stirring.

  • Continue stirring at room temperature for 2 hours.

  • Separate the organic layer and wash it with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method 2: Synthesis of 3-(Acetylamino)benzoic acid using Acetic Anhydride

This method provides a rapid and high-yielding synthesis of the acetylated analogue.

Materials:

  • 3-Aminobenzoic acid

  • Acetic anhydride

  • Acetic acid

  • Deionized water

Procedure:

  • Dissolve 3-aminobenzoic acid in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for 30 minutes.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry.

  • Recrystallize from ethanol to obtain pure 3-(acetylamino)benzoic acid.

Method 3: Synthesis of 3-(Benzoylamino)benzoic acid via Schotten-Baumann Reaction

This protocol outlines the synthesis using benzoyl chloride as the acylating agent.

Materials:

  • 3-Aminobenzoic acid

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Follow the same initial steps as in Method 1, using benzoyl chloride instead of isobutyryl chloride.

  • After the addition of benzoyl chloride, continue stirring at room temperature for 1 hour.

  • Perform the same workup and purification steps as described in Method 1 to isolate 3-(benzoylamino)benzoic acid.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the synthesis and workup procedures.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start dissolve Dissolve 3-Aminobenzoic Acid in NaOH(aq) start->dissolve cool Cool to 0-5°C dissolve->cool add_acyl Add Acyl Chloride in Dichloromethane cool->add_acyl react Stir at Room Temperature add_acyl->react separate Separate Organic Layer react->separate wash_hcl Wash with HCl(aq) separate->wash_hcl wash_water Wash with Water wash_hcl->wash_water dry Dry over Na₂SO₄ wash_water->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize product Pure Product recrystallize->product

Caption: General workflow for the Schotten-Baumann synthesis of N-acyl-3-aminobenzoic acids.

Alternative_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start dissolve Dissolve 3-Aminobenzoic Acid in Acetic Acid start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride reflux Reflux for 30 min add_anhydride->reflux precipitate Pour into Cold Water reflux->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis of 3-(Acetylamino)benzoic acid using acetic anhydride.

Assessing the selectivity of 3-(Isobutyrylamino)benzoic acid for HDAC isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of histone deacetylase (HDAC) inhibitors is increasingly recognized in oncology and beyond. However, the clinical efficacy and safety of these agents are intrinsically linked to their selectivity towards the eleven zinc-dependent HDAC isoforms.[1] This guide provides a framework for assessing the isoform selectivity of a novel HDAC inhibitor, exemplified by the hypothetical compound 3-(Isobutyrylamino)benzoic acid, by comparing it against established inhibitors with diverse selectivity profiles.

Comparative Selectivity of HDAC Inhibitors

The inhibitory activity of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values between different isoforms or classes is used to determine the selectivity of an inhibitor.

Below is a comparative summary of the IC50 values for several well-characterized HDAC inhibitors against key HDAC isoforms. This table serves as a benchmark for evaluating the potency and selectivity of new chemical entities like this compound.

CompoundClass IClass IIaClass IIbClass IV
HDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)
This compound (Hypothetical Data) Data to be determinedData to be determinedData to be determinedData to be determined
Vorinostat (SAHA) 102015110
Entinostat (MS-275) 1804001,200>100,000
Ricolinostat (ACY-1215) 2,5003,1002,8001,500
Trichostatin A (TSA) 0.1-0.3 µM0.1-0.3 µM0.1-0.3 µM-

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions. Data for Trichostatin A is presented in µM as per the source.[2]

Experimental Protocols

The determination of HDAC inhibitor selectivity is primarily achieved through in vitro enzymatic assays. A widely used method involves a fluorogenic assay that measures the deacetylase activity of recombinant human HDAC isoforms.[1]

In Vitro HDAC Isoform Selectivity Assay (Fluorogenic)

1. Materials:

  • Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
  • Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
  • Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
  • Test compound (e.g., this compound) and reference inhibitors
  • 96-well black, flat-bottom microplates
  • Fluorometric microplate reader

2. Procedure:

  • Compound Preparation: Serially dilute the test compound and reference inhibitors in assay buffer to generate a range of concentrations.
  • Enzyme Preparation: Dilute each recombinant HDAC isoform to the desired concentration in assay buffer.
  • Reaction Setup: Add the diluted enzymes to the wells of the 96-well plate. Then, add the serially diluted compounds to the respective wells. Include wells with enzyme and vehicle (e.g., DMSO) as a positive control and wells with buffer only as a negative control.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution contains a potent HDAC inhibitor (like Trichostatin A) to halt the reaction and a protease (like trypsin) to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).
  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the IC50 values for an HDAC inhibitor against a panel of HDAC isoforms.

HDAC_Selectivity_Workflow Compound Serial Dilution of This compound Plate Dispense into 96-well Plate Compound->Plate HDACs Recombinant HDAC Isoforms (1-11) HDACs->Plate Incubate Incubate with Fluorogenic Substrate Plate->Incubate Develop Add Developer & Stop Reaction Incubate->Develop Read Measure Fluorescence Develop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Values (Dose-Response Curve) Calculate->IC50

Caption: Experimental workflow for determining HDAC inhibitor IC50 values.

This structured approach enables a robust assessment of the selectivity profile of novel HDAC inhibitors, which is a critical step in the drug discovery and development process. By understanding which isoforms are targeted, researchers can better predict both the therapeutic effects and potential side effects of new compounds.

References

Comparative Cytotoxicity Analysis of 3-(Isobutyrylamino)benzoic Acid and Other Benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the publicly available scientific data regarding the cytotoxic effects of 3-(Isobutyrylamino)benzoic acid. Despite extensive searches, no in vitro studies detailing its impact on cancer cell lines, including crucial metrics such as IC50 values, could be identified. This absence of data precludes a direct comparative analysis of its cytotoxic potential against other benzoic acid derivatives at this time.

While a direct comparison involving this compound is not currently feasible, this guide provides a summary of the cytotoxic profiles of other notable benzoic acid derivatives, offering valuable insights for researchers in drug discovery and development. The data presented here has been compiled from various studies and is intended to serve as a reference for understanding the structure-activity relationships of this class of compounds.

Cytotoxicity of Benzoic Acid Derivatives: A Tabular Overview

The following table summarizes the available IC50 values for a selection of benzoic acid derivatives against various cancer cell lines. It is important to note that experimental conditions can vary between studies, and direct comparison of absolute values should be approached with caution.

CompoundCell LineCancer TypeIC50 (µM)Citation
Benzoic AcidMultipleVarious>1000[1][2]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)HeLa, SiHa, HCT-116, HCT-15Cervical, ColorectalDose-dependent inhibition observed[3]
Gallic AcidHeLaCervicalNot specified, but noted to retard cancer cell growth[3]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7, MDA-MB-468Breast5.9 ± 3, 8.7 ± 0.1[4]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7, MDA-MB-468Breast1.4 ± 0.5, 3.7 ± 0.1[4]
2-((2-Aminophenyl)thio)benzoic acid derivativesU87, HeLaGlioblastoma, Cervical<0.05 (for derivative PB11)[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7Breast15.6, 18.7[5]
IsocordoinPC-3, MCF-7, HT-29Prostate, Breast, Colorectal15.2, 21.1, 27.2[6]
3-[(6-(4-chlorophenylamino)pyridazinyl)amino]benzoic acidHT-29Colon15.3[7]
Ethyl 3-[(6-(4-chlorophenylamino)pyridazinyl)amino]benzoateHT-29Colon3.9[7]

Experimental Methodologies

The primary method utilized in the cited studies to assess the cytotoxicity of benzoic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . Another common method is the Sulforhodamine B (SRB) assay .

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

A generalized protocol involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzoic acid derivative) and incubated for a specified period (commonly 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

A generalized protocol involves:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye.

  • Washing: Unbound dye is removed by washing.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of around 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of chemical compounds.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Dilutions) Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., MCF-7, HeLa) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay_Step Assay-Specific Step (e.g., MTT or SRB addition) Incubation->Assay_Step Abs_Reading Absorbance Reading (Microplate Reader) Assay_Step->Abs_Reading Data_Processing Data Processing (% Viability Calculation) Abs_Reading->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Potential Signaling Pathways

The cytotoxic effects of benzoic acid derivatives have been linked to several signaling pathways. One prominent mechanism is the inhibition of histone deacetylases (HDACs) .[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

Another potential target is the STAT3 signaling pathway . Some benzoic acid-based inhibitors have been shown to block the DNA-binding activity of STAT3, a transcription factor that is constitutively active in many cancers and promotes cell proliferation and survival.

The following diagram illustrates a simplified overview of these potential pathways.

Signaling_Pathways cluster_hdac HDAC Inhibition Pathway cluster_stat3 STAT3 Inhibition Pathway BA_Deriv1 Benzoic Acid Derivative HDAC HDAC BA_Deriv1->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Genes) Acetylation->Gene_Expression Apoptosis1 Apoptosis Gene_Expression->Apoptosis1 BA_Deriv2 Benzoic Acid Derivative STAT3 STAT3 BA_Deriv2->STAT3 Inhibits DNA Binding STAT3_Dimer STAT3 Dimerization & Nuclear Translocation STAT3->STAT3_Dimer Target_Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3_Dimer->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Apoptosis2 Apoptosis Proliferation->Apoptosis2 Inhibition leads to

References

Safety Operating Guide

Proper Disposal of 3-(Isobutyrylamino)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3-(Isobutyrylamino)benzoic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on standard safety data sheets and should be executed in conjunction with your institution's specific waste management policies.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Handling:

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[1][2]
Eye/Face Protection Safety glasses with side-shields or goggles; face shield if necessaryTo protect against dust particles and splashes causing serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesTo minimize skin exposure. Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust which may cause respiratory irritation.[1]

Handling Best Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Avoid breathing dust.[1][3]

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed waste disposal company. Always adhere to federal, state, and local regulations.[1]

1. Waste Identification and Classification:

  • As a chemical waste generator, you must determine if the discarded this compound is classified as hazardous waste.[1]

  • Consult US EPA guidelines under 40 CFR 261.3 and your state and local hazardous waste regulations for accurate classification.[1]

2. Preparing for Disposal:

  • Small Quantities (Research Scale):

    • Carefully sweep or vacuum the solid material. Avoid generating dust.

    • Place the waste into a clearly labeled, sealed container. Use the original container if possible and appropriate.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[2]

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should be placed in the same labeled waste container.

    • Contaminated PPE should be disposed of according to your institution's guidelines for hazardous waste.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • The final disposal method will likely be incineration at an approved waste disposal plant.[1][2][3][4]

Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, prevent further spillage if it is safe to do so.[1]

  • Use an inert absorbent material, a vacuum, or sweep up the spilled solid.[1]

  • Collect the material and place it in a suitable, labeled container for disposal.[1]

  • Prevent the spilled material from entering drains, sewers, or waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment cluster_disposal Final Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_spill Small Quantity / Spill: Sweep or vacuum solid. assess_quantity->small_spill Small large_spill Large Quantity: Consult EHS and follow institutional protocols. assess_quantity->large_spill Large contain Place in a Labeled, Sealed Container small_spill->contain large_spill->contain storage Store in a cool, dry, well-ventilated area contain->storage classify Classify Waste (Consult 40 CFR 261.3 & local regulations) storage->classify contact_disposal Contact Approved Waste Disposal Company classify->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Isobutyrylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Isobutyrylamino)benzoic acid (CAS No. 28533-44-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word for this chemical is "Warning".[1] Exposure can result in skin inflammation, redness, and pain, as well as severe eye damage.[1] Inhalation may lead to irritation of the lungs and respiratory system.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye irritation. Standard eyeglasses are not a substitute.[1]
Skin Protection Chemical-Resistant Gloves (e.g., Nitrile)Protects against direct skin contact.[1] Gloves should be inspected before use and changed immediately if contaminated.
Laboratory CoatProvides a barrier against spills and splashes, protecting personal clothing and skin.[1]
Respiratory Protection Fume Hood or Local Exhaust VentilationUse in a well-ventilated area is required to keep airborne concentrations low and avoid respiratory irritation.[1] Handling procedures that may generate dust should be performed in a fume hood.

Exposure Limits: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[1] Therefore, it is crucial to minimize exposure through the consistent use of the PPE specified above and proper handling protocols.

Experimental Protocol: Safe Handling and Disposal

This step-by-step guide outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood or other local exhaust ventilation is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Designate a specific area for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on a laboratory coat, ensuring it is fully buttoned.

  • Wear chemical-resistant gloves (e.g., nitrile).

  • Wear chemical safety goggles with side shields. A face shield may be appropriate for procedures with a high risk of splashing.[1]

3. Handling the Compound:

  • Perform all manipulations of the solid compound, including weighing and transferring, within a fume hood to minimize inhalation of dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • Spill: Prevent further leakage if safe to do so. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.

5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[1]

6. Disposal:

  • Dispose of waste in a designated and approved waste disposal plant.[1]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]

  • Do not let the product enter drains, other waterways, or soil.[1] Do not reuse empty containers.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_contingency Contingency Plan cluster_completion Completion & Disposal start Start: Receive Chemical prep_area Verify Fume Hood & Safety Shower Functionality start->prep_area don_ppe Don Required PPE: Lab Coat, Gloves, Goggles prep_area->don_ppe handle Handle Compound in Fume Hood don_ppe->handle exposure_check Exposure or Spill Occurs? handle->exposure_check first_aid Follow First Aid Procedures: - Eye Flush - Skin Wash - Move to Fresh Air exposure_check->first_aid Yes (Exposure) spill_clean Contain & Clean Spill (Avoid Dust Generation) exposure_check->spill_clean Yes (Spill) store Store in Cool, Dry, Ventilated Area exposure_check->store No seek_medical seek_medical first_aid->seek_medical Seek Medical Attention dispose_waste Dispose of Waste per Regulations spill_clean->dispose_waste Dispose of Contaminated Material end End dispose_waste->end End of Process store->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.